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  • Product: 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid
  • CAS: 31468-94-7

Core Science & Biosynthesis

Foundational

4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid CAS number

An In-depth Technical Guide to 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid Abstract This technical guide provides a comprehensive overview of 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid, a heterocyclic compound...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. We will explore its fundamental physicochemical properties, outline a representative synthetic pathway with detailed mechanistic insights, and discuss its potential applications as a scaffold in drug discovery. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a detailed understanding of this molecule's characteristics and utility.

Introduction: The 2,3-Dihydrobenzofuran Scaffold

The benzofuran ring system, and its reduced form, 2,3-dihydrobenzofuran, are privileged scaffolds in medicinal chemistry.[1] These structures are ubiquitous in nature and form the core of numerous compounds with a wide spectrum of biological activities, including anti-tumor, antibacterial, anti-inflammatory, and antiviral properties.[1] The structural rigidity of the bicyclic system, combined with its unique electronic properties and ability to be functionalized at multiple positions, makes it an attractive starting point for the design of novel therapeutic agents.

4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid (Figure 1) is a specific derivative that incorporates a methyl group on the aromatic ring and a carboxylic acid at the 2-position of the dihydrofuran ring. This combination of features presents a unique molecular framework for creating libraries of compounds for screening and lead optimization. The carboxylic acid group, in particular, serves as a versatile chemical handle for amide bond formation, esterification, or as a key pharmacophoric element for interacting with biological targets.[2]

Chemical Structure of 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acidFigure 1. Chemical Structure of 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research.

Key Properties

The essential properties of 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid are summarized in Table 1.

PropertyValueSource
CAS Number 31468-94-7[3][4]
Molecular Formula C₁₀H₁₀O₃[3]
Molecular Weight 178.18 g/mol [3]
IUPAC Name 4-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid[4]
SMILES CC1=C2CC(C(=O)O)OC2=CC=C1[3]
Storage Sealed in dry, 2-8°C[3]
Spectroscopic Characterization (Predicted)
  • ¹H NMR:

    • Aromatic Protons (3H): The three protons on the benzene ring would appear as a complex multiplet pattern in the aromatic region (~6.7-7.2 ppm), with coupling patterns dictated by their ortho and meta relationships.

    • Chiral Proton (1H): The proton at the C2 position (methine proton, -CH(COOH)-) would likely appear as a triplet or doublet of doublets around 4.8-5.2 ppm, coupled to the two diastereotopic protons at the C3 position.

    • Methylene Protons (2H): The two protons at the C3 position (-CH₂-) are diastereotopic due to the adjacent chiral center at C2. They would present as two distinct multiplets, likely in the range of 3.2-3.6 ppm, each coupled to the C2 proton and to each other (geminal coupling).

    • Methyl Protons (3H): The methyl group on the aromatic ring would appear as a sharp singlet around 2.2-2.4 ppm.

    • Carboxylic Acid Proton (1H): This proton would be a broad singlet, typically downfield (>10 ppm), and its visibility can be dependent on the solvent used.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is the most deshielded, expected to appear around 170-180 ppm.

    • Aromatic Carbons (6C): Six distinct signals would be expected in the aromatic region (110-160 ppm). The carbon attached to the oxygen (C7a) and the carbon attached to the methyl group (C4) would be key identifiers.

    • Methine Carbon (C2): The chiral carbon bearing the carboxyl group would likely resonate around 75-85 ppm.

    • Methylene Carbon (C3): The methylene carbon of the dihydrofuran ring would be found further upfield, around 28-35 ppm.

    • Methyl Carbon (CH₃): The aromatic methyl carbon would give a signal in the aliphatic region, typically around 15-20 ppm.

  • Mass Spectrometry (MS): In an ESI-MS experiment, the compound would be expected to show a molecular ion peak [M-H]⁻ at m/z 177.05 in negative mode or [M+H]⁺ at m/z 179.07 in positive mode.

Synthesis and Mechanistic Rationale

The synthesis of 2,3-dihydrobenzofuran-2-carboxylic acids can be achieved through several routes.[5] A common and reliable strategy involves the O-alkylation of a corresponding phenol with a suitable three-carbon synthon, followed by an intramolecular cyclization. Here, we present a representative protocol starting from 3-methylphenol (m-cresol).

Representative Synthetic Workflow

The synthesis can be logically broken down into two primary stages: (1) O-alkylation of the phenol and (2) intramolecular cyclization to form the dihydrobenzofuran ring.

G cluster_0 Stage 1: O-Alkylation cluster_1 Stage 2: Cyclization & Hydrolysis A 3-Methylphenol (m-Cresol) D Intermediate: Ethyl 2-bromo-3-(3-methylphenoxy)propanoate A->D 1. Deprotonation B Base (e.g., NaH, K₂CO₃) in Solvent (e.g., DMF, Acetone) C Ethyl 2,3-dibromopropionate C->D 2. SN2 Attack E Base-mediated Intramolecular Cyclization D->E Proceed to Stage 2 F Intermediate: Ethyl 4-Methyl-2,3-dihydrobenzofuran- 2-carboxylate E->F Intramolecular SN2 reaction G Saponification (e.g., NaOH, H₂O/EtOH) F->G Ester Hydrolysis H Acidic Workup (e.g., HCl) I Final Product: 4-Methyl-2,3-dihydrobenzofuran- 2-carboxylic acid H->I Protonation

Caption: A representative two-stage synthetic workflow for the target molecule.

Detailed Experimental Protocol (Representative)

Disclaimer: This protocol is a representative example based on established chemical principles for synthesizing related structures. Researchers should conduct their own risk assessment and optimization.

Stage 1: Synthesis of Ethyl 2-bromo-3-(3-methylphenoxy)propanoate

  • To a stirred solution of 3-methylphenol (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq.) at room temperature.

    • Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenol, forming the more nucleophilic phenoxide. DMF is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide.

  • Stir the mixture for 30 minutes to ensure complete formation of the phenoxide.

  • Add ethyl 2,3-dibromopropionate (1.1 eq.) dropwise to the reaction mixture.

    • Causality: This reagent provides the three-carbon backbone. The phenoxide will preferentially attack the more electrophilic primary carbon (C3) bearing a bromine atom via an Sₙ2 reaction, displacing one bromide ion.

  • Heat the reaction mixture to 60-70°C and monitor by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-6 hours).

  • After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the intermediate ester.

Stage 2: Intramolecular Cyclization and Saponification

  • Dissolve the intermediate ester from Stage 1 in ethanol.

  • Add an aqueous solution of sodium hydroxide (NaOH, 2.5 eq.) and heat the mixture to reflux.

    • Causality: The hydroxide serves two purposes. First, it acts as a base to deprotonate the carbon at the C2 position, which is acidic due to the adjacent electron-withdrawing ester and bromine. This generates a carbanion that undergoes an intramolecular Sₙ2 attack on the carbon bearing the phenoxy group, displacing it to form the five-membered dihydrofuran ring. Second, under these basic and heated conditions, the ethyl ester is simultaneously saponified (hydrolyzed) to the corresponding carboxylate salt.

  • Monitor the reaction by TLC. Once complete (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidify the aqueous solution to pH 2-3 with cold 2M hydrochloric acid (HCl). A precipitate should form.

    • Causality: The acidic workup protonates the sodium carboxylate salt to yield the final, water-insoluble carboxylic acid, causing it to precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid. Further purification can be achieved by recrystallization.

Applications in Research and Drug Development

The 2,3-dihydrobenzofuran-2-carboxylic acid scaffold is a valuable building block in drug discovery. While specific studies on the 4-methyl derivative are limited, the broader class of compounds has shown significant potential.

  • Anticancer Activity: Derivatives of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid have been designed and evaluated as anticancer agents.[6] For example, certain N-phenylamide derivatives have demonstrated significant growth inhibitory activity against various cancer cell lines.[1] The core structure serves as a rigid scaffold to position pharmacophoric groups correctly within a target's active site.

  • Enzyme Inhibition: Novel benzofuran-2-carboxylic acids have been discovered as potent inhibitors of Pim-1 kinase, a proto-oncogene involved in cell survival and proliferation.[7][8] The carboxylic acid group often plays a crucial role in forming key salt-bridge and hydrogen bond interactions within the enzyme's active site.[8]

  • Diuretic and Antihypertensive Agents: Certain substituted dihydrobenzofuran-2-carboxylic acids have been patented as effective diuretic, saluretic, and uricosuric agents, useful in treating hypertension and conditions involving fluid retention.[9]

  • Synthetic Building Block: The carboxylic acid functionality allows for straightforward derivatization into esters, amides, and other functional groups, enabling the synthesis of a diverse library of compounds for high-throughput screening.[9]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Hazard Statements: Based on related compounds, it is prudent to assume this chemical may cause skin irritation, serious eye irritation, and may cause respiratory irritation.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials. The compound should be kept in a tightly sealed container.[3]

Conclusion

4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid is a well-defined chemical entity with significant potential as a scaffold and building block in synthetic and medicinal chemistry. Its structural features, including the rigid dihydrobenzofuran core, a versatile carboxylic acid handle, and a methylated aromatic ring, make it an attractive candidate for the development of novel bioactive molecules. The synthetic route outlined in this guide is robust and relies on fundamental organic chemistry principles, providing a clear path to accessing this and related compounds for further investigation.

References

  • Chemspace. 4-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid - C10H10O3. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Gong, Y. et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

  • Kowalewska, M. et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. [Link]

  • PubChem. 4-Methoxy-2,3-dihydrobenzofuran-3-carboxylic acid. [Link]

  • Semantic Scholar. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. [Link]

  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. [Link]

  • National Center for Biotechnology Information. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. [Link]

  • Oriental Journal of Chemistry. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. [Link]

  • Semantic Scholar. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. [Link]

  • Xiang, Y. et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Cheméo. Chemical Properties of Benzofuran-2-carboxylic acid (CAS 496-41-3). [Link]

  • ResearchGate. Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide Derivatives as Anticancer Agents and Inhibitors of NF-κB. [Link]

  • BYJU'S. Properties and Nomenclature of Carboxylic acids. [Link]

  • Google Patents. US4189496A - 2,3-Dihydro-5-thienylmethyl and furylmethyl-6-substituted and 6,7-disubstituted-benzofuran-2-carboxylic acid.

Sources

Exploratory

An In-Depth Technical Guide to 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Foreword The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular scaffolds that can serve as the foundation for ne...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular scaffolds that can serve as the foundation for next-generation therapeutics. Among the myriad of heterocyclic compounds, the benzofuran and its derivatives have consistently emerged as a "privileged scaffold" in medicinal chemistry.[1] This is attributed to their presence in a wide array of biologically active natural products and their remarkable versatility in synthetic modification. This guide focuses on a specific, promising member of this family: 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid .

With a molecular formula of C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol , this compound represents a key building block for the development of novel chemical entities with significant therapeutic potential, particularly in the realm of oncology.[2][3] This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of its chemical properties, synthesis, purification, and analytical characterization, and delves into the burgeoning field of its application as an anticancer agent.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in drug development. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Key Physicochemical Parameters
PropertyValueSource
Molecular Formula C₁₀H₁₀O₃[2]
Molecular Weight 178.18 g/mol [2]
CAS Number 31468-94-7[2]
Topological Polar Surface Area (TPSA) 46.53 Ų[2]
LogP (Octanol-Water Partition Coefficient) 1.38[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 1[2]

These computed properties suggest that 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid possesses favorable drug-like characteristics, including good membrane permeability and a balance between hydrophilicity and lipophilicity.

Synthesis and Purification: A Strategic Approach

Conceptual Synthetic Workflow

The synthesis of 2,3-dihydrobenzofuran-2-carboxylic acids can be approached through several routes. A common strategy involves the cyclization of a suitably substituted phenol derivative. The following diagram illustrates a general, conceptual workflow.

Synthesis_Workflow Start Substituted Phenol Intermediate1 Phenoxyacetate Intermediate Start->Intermediate1 Alkylation Intermediate2 Cyclization Precursor Intermediate1->Intermediate2 Functional Group Manipulation Product 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid Intermediate2->Product Intramolecular Cyclization

Caption: A generalized workflow for the synthesis of 2,3-dihydrobenzofuran-2-carboxylic acids.

Experimental Protocol: A Representative Synthesis

While a specific protocol for the title compound is proprietary, the following is a representative, generalized procedure for the synthesis of a 2,3-dihydrobenzofuran-2-carboxylic acid derivative, adapted from established literature.[4][5]

Step 1: Synthesis of an Ether Intermediate

  • To a solution of the appropriately substituted phenol in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate.

  • Add a halo-ester (e.g., ethyl bromoacetate) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

Step 2: Intramolecular Cyclization

  • The crude ether intermediate is then subjected to a cyclization reaction. This can often be achieved using a strong base or through a metal-catalyzed process.

  • The choice of catalyst and reaction conditions is crucial and depends on the specific substrate.

Step 3: Hydrolysis to the Carboxylic Acid

  • The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide or lithium hydroxide in a mixture of an organic solvent and water.[6]

  • After the reaction is complete, the mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.

Purification: Achieving High Purity for Biological Screening

Purification of the final compound is paramount for accurate biological evaluation. Recrystallization is a common and effective method for purifying solid organic compounds.[7]

Recrystallization Protocol:

  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[8]

Analytical Characterization: A Multi-technique Approach

The structural confirmation and purity assessment of the synthesized 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid are crucial for its use in research and drug development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. Key signals would include those for the aromatic protons, the methyl group protons, and the protons of the dihydrofuran ring. The coupling patterns of the dihydrofuran protons can provide information about their stereochemical relationship.[9]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carboxyl carbon typically appears in the downfield region (around 165-185 ppm).[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Electron Ionization (EI-MS): This technique will likely show the molecular ion peak (M⁺) corresponding to the molecular weight of 178.18. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the carboxyl group (M-45).[11]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the compound and for quantitative analysis.

  • Methodology: A reversed-phase HPLC method using a C18 column is typically suitable for the analysis of carboxylic acids.[12]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with a small amount of acid like phosphoric or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Detection: UV detection is often used, although for enhanced sensitivity, derivatization with a fluorescent tag may be necessary.[2]

Therapeutic Potential: A Focus on Anticancer Applications

The benzofuran scaffold is a recurring motif in a multitude of compounds with demonstrated anticancer activity.[13][14] Derivatives of benzofuran and dihydrobenzofuran have been shown to exhibit a range of antitumor effects, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[15][16]

Mechanism of Action: A Multifaceted Approach

While the specific mechanism of action for 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid is yet to be fully elucidated, studies on related compounds suggest several potential pathways:

  • Induction of Apoptosis: Many benzofuran derivatives have been shown to induce programmed cell death in cancer cells. This can occur through various mechanisms, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins.[16]

  • Cell Cycle Arrest: Some derivatives have been observed to cause cell cycle arrest at different phases, such as the G2/M phase, thereby inhibiting cancer cell proliferation.[15]

  • Inhibition of Signaling Pathways: Benzofurans have been implicated in the modulation of key signaling pathways that are often dysregulated in cancer, such as the NF-κB and ERK pathways.[15][17]

In Vitro Studies: Evaluating Cytotoxicity

The initial assessment of a compound's anticancer potential is typically performed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT assay is a commonly used colorimetric assay to assess cell viability.[18]

Workflow for In Vitro Cytotoxicity Screening:

in_vitro_workflow start Cancer Cell Lines step1 Cell Seeding start->step1 step2 Treatment with Compound step1->step2 step3 Incubation step2->step3 step4 MTT Assay step3->step4 end Data Analysis (IC50 determination) step4->end

Sources

Foundational

4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid structure

An In-Depth Technical Guide to 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic Acid: Structure, Synthesis, and Therapeutic Potential Executive Summary 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid is a heterocyclic organi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic Acid: Structure, Synthesis, and Therapeutic Potential

Executive Summary

4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid is a heterocyclic organic compound built upon the 2,3-dihydrobenzofuran scaffold. This core structure is recognized as a "privileged scaffold" in medicinal chemistry, signifying its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals.[1] The molecule itself, and its close structural analogs, have garnered significant interest for their potent and selective biological activities, particularly as agonists of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and as inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3][4] This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a proposed synthetic pathway with detailed protocols, its spectroscopic signature, and a detailed exploration of its pharmacological relevance for researchers and professionals in drug development.

The 2,3-Dihydrobenzofuran Scaffold: A Foundation for Drug Discovery

The 2,3-dihydrobenzofuran moiety is a bicyclic system where a dihydrofuran ring is fused to a benzene ring. Its structural rigidity, combined with its capacity for diverse functionalization at multiple positions, makes it an ideal framework for designing molecules that can interact with high specificity to biological targets. Derivatives of this scaffold have demonstrated a vast spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, antiviral, and potent hypolipidemic effects.[2][5][6][7] The subject of this guide, 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid, combines this privileged core with a carboxylic acid group—a common feature in drugs for enhancing solubility and providing a key interaction point with protein targets—and a methyl group that can influence steric and electronic properties, thereby modulating biological activity.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in biological systems. The structure of 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid consists of a dihydrobenzofuran ring system with a methyl substituent at the C4 position of the benzene ring and a carboxylic acid at the C2 position of the dihydrofuran ring.

Table 1: Key Identifiers and Computed Physicochemical Properties

PropertyValueSource
CAS Number 31468-94-7[8][9]
Molecular Formula C₁₀H₁₀O₃[8]
Molecular Weight 178.18 g/mol [8]
SMILES CC1=C2CC(C(=O)O)OC2=CC=C1[8]
LogP (Octanol/Water) 1.38[8]
Topological Polar Surface Area 46.53 Ų[8]
Hydrogen Bond Donors 1[8]
Hydrogen Bond Acceptors 2[8]
Rotatable Bonds 1[8]

These properties suggest that the molecule has favorable characteristics for oral bioavailability, aligning with general guidelines used in drug discovery such as Lipinski's Rule of Five. The LogP value indicates a balance between hydrophilicity and lipophilicity, which is crucial for membrane permeability and distribution.

Synthesis and Spectroscopic Characterization

While specific synthetic procedures for this exact molecule are not extensively published, a robust and logical pathway can be constructed based on well-established reactions for analogous benzofuran derivatives.[10][11][12]

Proposed Synthetic Workflow

The most logical approach involves the construction of the benzofuran ring from a substituted phenol, followed by the introduction and modification of the side chain to form the carboxylic acid. A plausible route begins with the appropriate salicylaldehyde derivative.

Synthesis_Workflow cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Catalytic Hydrogenation cluster_3 Step 4: Ester Hydrolysis A 2-Hydroxy-6-methylbenzaldehyde C Ethyl 2-cyano-3-(2-hydroxy-6-methylphenyl)acrylate A->C Piperidine, EtOH, Reflux B Diethyl Malonate B->C D Ethyl 4-Methylbenzofuran-2-carboxylate C->D Base (e.g., K2CO3), DMF E Ethyl 4-Methyl-2,3-dihydrobenzofuran-2-carboxylate D->E H2, Pd/C, EtOH F 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid E->F 1. NaOH, H2O/EtOH 2. HCl (aq)

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol (Proposed)
  • Step 1: Knoevenagel Condensation: To a solution of 2-hydroxy-6-methylbenzaldehyde (1.0 eq) and diethyl malonate (1.1 eq) in ethanol, add a catalytic amount of piperidine. The causality for this choice is that piperidine acts as a weak base, which is sufficient to deprotonate the active methylene of diethyl malonate, initiating the condensation reaction without promoting unwanted side reactions. Reflux the mixture for 4-6 hours, monitoring by TLC. Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the resulting acrylate intermediate via column chromatography.

  • Step 2: Intramolecular Cyclization: Dissolve the intermediate from Step 1 in dimethylformamide (DMF) and add potassium carbonate (K₂CO₃, 1.5 eq). Heat the mixture to 80-100 °C. The combination of a polar aprotic solvent (DMF) and a moderate base (K₂CO₃) facilitates an intramolecular SₙAr-type reaction, where the phenoxide attacks the activated double bond to form the benzofuran ring. Monitor the reaction until the starting material is consumed.

  • Step 3: Catalytic Hydrogenation: Dissolve the resulting ethyl 4-methylbenzofuran-2-carboxylate in ethanol in a pressure-resistant vessel. Add a catalytic amount of 10% Palladium on Carbon (Pd/C). Pressurize the vessel with hydrogen gas (50-100 psi) and stir at room temperature. The heterogeneous catalyst, Pd/C, is the standard for reducing the furan double bond selectively without affecting the benzene ring or the ester group, thus ensuring the formation of the dihydrobenzofuran core.

  • Step 4: Ester Hydrolysis: To the solution of the hydrogenated ester, add an aqueous solution of sodium hydroxide (NaOH, 2-3 eq). The reaction is heated to reflux to ensure complete saponification of the ester to its corresponding carboxylate salt. After cooling, the reaction is acidified with dilute hydrochloric acid (HCl) to a pH of ~2. This protonates the carboxylate, causing the final carboxylic acid product to precipitate. The solid is then collected by filtration, washed with cold water, and dried.

Predicted Spectroscopic Profile

The structural identity of the synthesized compound would be confirmed using standard spectroscopic methods. The following table outlines the expected characteristic signals.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Key Signals / FeaturesRationale
¹H NMR δ 10-12 (br s, 1H), δ 6.8-7.2 (m, 3H), δ 5.2-5.4 (dd, 1H), δ 3.2-3.6 (m, 2H), δ 2.3 (s, 3H)Carboxylic acid proton (broad due to H-bonding), aromatic protons, C2-H methine, C3-H₂ diastereotopic methylene protons, and C4-methyl protons.[13][14]
¹³C NMR δ 170-175, δ 155-160, δ 110-135, δ 75-80, δ 30-35, δ 15-20Carbonyl carbon, aromatic carbons (including C-O), C2 methine, C3 methylene, and C4 methyl carbon.[14]
IR (cm⁻¹) 2500-3300 (broad), ~1710 (sharp, strong), ~1600, ~1250O-H stretch of the carboxylic acid dimer, C=O carbonyl stretch, C=C aromatic stretch, and C-O ether stretch.
Mass Spec. m/z 178 (M⁺), 133Molecular ion peak corresponding to C₁₀H₁₀O₃ and a base peak resulting from the loss of the carboxyl group (-COOH), forming a stable acylium ion.[14]

Biological Activity and Therapeutic Potential

The true value of 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid lies in its potential as a modulator of key cellular pathways implicated in metabolic and inflammatory diseases.

PPARα Agonism and Hypolipidemic Activity

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that regulate genes involved in energy homeostasis. Specifically, PPARα is a major regulator of lipid metabolism, and its activation leads to a reduction in plasma triglycerides and cholesterol. A seminal study in the Journal of Medicinal Chemistry identified a class of 2,3-dihydrobenzofuran-2-carboxylic acids as highly potent and subtype-selective PPARα agonists.[2] These compounds demonstrated excellent cholesterol- and triglyceride-lowering activity in animal models, far exceeding the potency of the marketed drug fenofibrate.[2] The 4-methyl derivative fits this structural class and is thus a strong candidate for development as a hypolipidemic agent.

PPAR_Pathway cluster_cell Hepatocyte cluster_nucleus Nucleus PPAR PPARα PPRE PPRE (DNA Response Element) PPAR->PPRE Binds RXR RXR RXR->PPRE Transcription Transcription of Target Genes (e.g., LPL, APOA1) PPRE->Transcription Activates Lipid Decreased Plasma Triglycerides & Cholesterol Transcription->Lipid Ligand 4-Methyl-2,3-dihydro- benzofuran-2-carboxylic acid Ligand->PPAR Activates

Sources

Exploratory

The Physical Properties and Synthetic Utility of 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic Acid: A Technical Whitepaper

Executive Summary In contemporary medicinal chemistry, the design of highly selective ligands relies heavily on conformationally restricted building blocks. 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid (CAS: 31468-94...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of highly selective ligands relies heavily on conformationally restricted building blocks. 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid (CAS: 31468-94-7) has emerged as a critical intermediate in the synthesis of advanced therapeutics, including Targeted Protein Degradation (TPD) chimeras and NF-κB inhibitors. This whitepaper provides a rigorous analysis of its physicochemical properties, details a self-validating synthetic protocol, and explores the mechanistic causality behind its application in spirocyclic degrons.

Physicochemical Profiling & Structural Dynamics

Understanding the physical properties of 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid is paramount for predicting its behavior in both synthetic workflows and biological systems. The 2,3-dihydrobenzofuran core provides a rigid, non-planar architecture, while the carboxylic acid at the C2 position introduces a highly functionalizable stereocenter.

Quantitative Data Summary

Due to the specialized nature of the 4-methyl derivative, some thermodynamic properties are extrapolated from the well-characterized parent scaffold (2,3-dihydrobenzofuran-2-carboxylic acid) .

PropertyValueAnalytical Significance
Chemical Name 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acidStandard IUPAC nomenclature.
CAS Registry Number 31468-94-7Unique identifier for procurement and safety tracking.
Molecular Formula C10H10O3Defines the atomic composition.
Molecular Weight 178.18 g/mol Optimal low-molecular-weight building block for Lipinski compliance.
Melting Point ~116–120 °C (Extrapolated)Indicates a stable crystalline solid at room temperature.
Boiling Point ~340 °C (Predicted)High boiling point necessitates solid-phase or extraction purification.
Density ~1.35 g/cm³ (Predicted)Relevant for volumetric scaling in process chemistry.
pKa (Carboxylic Acid) ~3.2–3.4 (Predicted)Dictates the ionization state at physiological pH (7.4).
Calculated LogP ~1.8Ideal lipophilicity for central nervous system (CNS) or systemic penetration.
Electronic and Steric Causality

The addition of the 4-methyl group is not merely decorative; it fundamentally alters the molecule's interaction profile.

  • Electronic Effect: The methyl group acts as an electron-donating group (EDG) via hyperconjugation. While its inductive effect on the C2-carboxylic acid is dampened by the saturated C2-C3 bond, it subtly enriches the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution if downstream functionalization is required.

  • Steric Confinement: In drug design, the 4-methyl group restricts the rotational degrees of freedom of any substituent attached to the C2 or C3 positions. This steric bulk locks the molecule into a preferred bioactive conformation, which is critical for minimizing entropic penalties during target binding.

Mechanistic Synthesis & Self-Validating Protocols

The most reliable method for accessing the 2,3-dihydrobenzofuran core is the chemoselective catalytic hydrogenation of the corresponding benzofuran precursor.

Synthesis A 4-Methylbenzofuran- 2-carboxylic acid B Catalytic Hydrogenation (Pd/C, H2) A->B C Filtration & Concentration B->C D Recrystallization (EtOAc/Hexane) C->D E 4-Methyl-2,3-dihydrobenzofuran- 2-carboxylic acid D->E

Fig 1. Chemoselective synthetic workflow for 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid.

Protocol: Chemoselective Catalytic Hydrogenation

Objective: To selectively reduce the C2-C3 double bond of the furan ring without disrupting the fused aromatic benzene ring. Causality: The furan ring possesses lower aromatic resonance energy compared to the benzene ring. By utilizing a mild catalyst (10% Pd/C) and strictly controlling the hydrogen pressure, the activation energy required to break the furan's partial aromaticity is met, while the highly stable benzene ring remains untouched.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 4-methylbenzofuran-2-carboxylic acid (1.0 eq) in anhydrous ethyl acetate to achieve a 0.5 M concentration.

    • Expert Insight: Ethyl acetate is chosen because it perfectly balances substrate solubility and inertness to reductive conditions, preventing solvent-derived side reactions.

  • Inert Atmosphere Purging (Self-Validation Step): Seal the reaction vessel and purge with Argon gas for 15 minutes.

    • Trustworthiness: This step validates the safety of the protocol. Pd/C is highly pyrophoric in the presence of oxygen and solvent vapors; purging eliminates combustion risk.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate) under a continuous Argon stream.

  • Hydrogenation: Replace the Argon atmosphere with Hydrogen gas (H2). Pressurize the vessel to 65–70 psi. Stir vigorously at 25 °C for 24–48 hours.

    • Self-Validation Step: Monitor the pressure gauge. The reaction is deemed complete when the pressure drop ceases and stabilizes, indicating stoichiometric saturation of the C2-C3 bond.

  • Workup & Purification: Filter the crude mixture through a tightly packed pad of Celite to remove the catalyst. Wash the pad with excess ethyl acetate. Concentrate the filtrate in vacuo.

  • Crystallization: Dissolve the crude residue in a minimal amount of hot ethyl acetate, then slowly add hexane (1:6 ratio) until turbidity appears. Allow to cool to 4 °C to yield pure 4-methyl-2,3-dihydrobenzofuran-2-carboxylic acid as a crystalline solid.

Advanced Applications in Targeted Protein Degradation (PROTACs)

Beyond its utility as a generic building block, 4-methyl-2,3-dihydrobenzofuran-2-carboxylic acid has gained immense traction in the synthesis of spirocyclic degrons for PROTAC (Proteolysis Targeting Chimera) development .

The Role of the Spiro Degron

In the patent literature (e.g., CN109562113A), derivatives of this compound are utilized to construct spirocyclic systems that bind to Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.

Mechanistic Causality: Standard CRBN binders (like thalidomide) are prone to off-target toxicities and hydrolytic instability. By incorporating the rigid 4-methyl-2,3-dihydrobenzofuran core into a spirocyclic framework, chemists achieve two things:

  • Vector Control: The C2 stereocenter provides a precise exit vector for the linker, directing the target-binding ligand out of the E3 ligase pocket without causing steric clashes.

  • Conformational Locking: The 4-methyl group restricts the dihedral angle of the attached linker. This pre-organizes the PROTAC into a "folding" conformation, drastically reducing the entropic cost of forming the ternary complex (Target-PROTAC-E3 Ligase) .

PROTAC cluster_0 Ternary Complex Formation Target Target Protein Linker Alkyl/PEG Linker Target->Linker Proteasome 26S Proteasome Target->Proteasome Degradation Degron Spiro Degron (4-Me-DHBF) Linker->Degron E3 E3 Ligase (Cereblon) Degron->E3 Ub Polyubiquitination E3->Ub Recruits E2 Ub->Target Tags Target

Fig 2. Mechanism of targeted protein degradation utilizing a 4-Me-DHBF spiro degron.

Conclusion

4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid is a highly versatile, stereochemically rich scaffold. Its specific physical properties—driven by the steric and electronic contributions of the 4-methyl substitution—make it uniquely suited for advanced drug discovery applications, particularly in overcoming the conformational challenges associated with Targeted Protein Degradation. By adhering to the rigorously controlled synthetic protocols outlined above, researchers can reliably access this core to drive next-generation therapeutic development.

References

  • Google Patents.
  • ACS Publications. "Journal of Medicinal Chemistry - Structural Optimization in Drug Discovery." [Link]

Foundational

An In-depth Technical Guide to the Solubility of 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and, consequently, its th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid, a heterocyclic carboxylic acid of interest in drug discovery. In the absence of extensive published experimental data for this specific molecule, this document synthesizes fundamental principles of solubility, data from structurally related analogs, and established methodologies to provide a robust framework for its characterization. We will delve into the physicochemical properties that govern its solubility, the profound influence of pH, and detailed protocols for its empirical determination.

Introduction: The Critical Role of Solubility in Drug Development

In the realm of pharmaceutical sciences, the journey of a potential drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges. Among the earliest and most significant hurdles is achieving adequate aqueous solubility. Poor solubility can lead to erratic and incomplete drug absorption from the gastrointestinal tract, resulting in low bioavailability and high inter-patient variability.[1] Consequently, a thorough understanding and characterization of a compound's solubility profile are paramount during the pre-formulation and lead optimization stages of drug development.

4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid belongs to the benzofuran class of heterocyclic compounds, which are prevalent in many biologically active molecules.[2] As a carboxylic acid, its solubility is expected to be highly dependent on the pH of its environment. This guide will provide the foundational knowledge and practical methodologies required to comprehensively assess the solubility of this compound.

Physicochemical Properties of 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic Acid and Related Analogs

While specific experimental data for 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid is scarce in publicly available literature, we can infer its likely properties from computational predictions and data from its parent compound, benzofuran-2-carboxylic acid.

Property4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acidBenzofuran-2-carboxylic acid (Analog)Source
Molecular Formula C₁₀H₁₀O₃C₉H₆O₃[3]
Molecular Weight 178.18 g/mol 162.14 g/mol [3][4]
Predicted LogP 1.382.13 (Calculated)[3][5]
Predicted pKa ~3-43.12 ± 0.30[6]
Melting Point Not available193-196 °C[6]
Aqueous Solubility Not availablePartially soluble[6]
Solubility in Organic Solvents Not availableSoluble in Methanol, Ethanol, Acetone[6]

Expert Insights: The methyl group at the 4-position of the benzofuran ring is expected to slightly increase the lipophilicity of the molecule compared to its unsubstituted counterpart. This is reflected in the lower predicted LogP value. The pKa is predicted to be in the typical range for a carboxylic acid, suggesting that it will be predominantly in its ionized, more soluble carboxylate form at physiological pH (7.4).

The Determinative Influence of pH on Solubility

For an ionizable compound like a carboxylic acid, the Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ratio of the ionized (A⁻) to the un-ionized (HA) form.

pH = pKa + log([A⁻]/[HA])

The total aqueous solubility (S_total) is the sum of the intrinsic solubility of the un-ionized form (S₀) and the solubility of the ionized form. The solubility of the ionized form is generally much higher than the intrinsic solubility. Therefore, as the pH increases above the pKa, the equilibrium shifts towards the more soluble carboxylate form, leading to a significant increase in the overall solubility.[7]

pH_Solubility cluster_low_pH Low pH (pH < pKa) cluster_high_pH High pH (pH > pKa) Low_pH Predominantly Un-ionized Form (HA) Lower Solubility Equilibrium pH = pKa [HA] = [A⁻] Low_pH->Equilibrium Increasing pH High_pH Predominantly Ionized Form (A⁻) Higher Solubility Equilibrium->High_pH Increasing pH

Caption: Relationship between pH and the ionization state of a carboxylic acid.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

When discussing solubility, it is crucial to differentiate between thermodynamic and kinetic solubility.[7]

  • Thermodynamic Solubility is the equilibrium concentration of a compound in a saturated solution in the presence of an excess of the solid drug at a specific temperature and pressure. This is the true, intrinsic solubility and is the gold standard for pre-formulation studies.[1]

  • Kinetic Solubility is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer. The concentration at which precipitation is first observed is the kinetic solubility. This method is high-throughput but can often overestimate the true solubility as it can lead to the formation of supersaturated solutions.

For robust drug development, determining the thermodynamic solubility is essential.

Experimental Protocol for Thermodynamic Solubility Determination

The "gold standard" for determining thermodynamic solubility is the shake-flask method .[8] This protocol is designed to be a self-validating system, ensuring that equilibrium is reached and that the measured concentration is accurate.

Materials and Equipment
  • 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid (solid)

  • Phosphate buffered saline (PBS), pH 7.4

  • Buffers of various pH values (e.g., pH 2, 4, 6, 8, 10)

  • Organic solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • pH meter

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid into a series of glass vials. An amount that is visibly in excess of what is expected to dissolve should be used.

    • Add a known volume of the desired solvent (e.g., PBS pH 7.4, or other buffers/organic solvents) to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance).

    • Shake the vials for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal for compounds that may exhibit slow dissolution kinetics or undergo polymorphic transformations.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Filter the sample through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to prevent artificially high solubility readings.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid of known concentrations in the same solvent used for the solubility determination.

    • Develop a suitable HPLC method for the quantification of the compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of formic or acetic acid to ensure the carboxylic acid is protonated) is a common starting point.[9][10]

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the filtered samples from the solubility experiment.

    • Determine the concentration of the compound in the samples by interpolating their peak areas on the calibration curve.

Experimental Workflow Visualization

solubility_workflow start Start: Weigh excess compound add_solvent Add solvent (e.g., PBS pH 7.4) start->add_solvent shake Equilibrate on shaker (24-72 hours) add_solvent->shake centrifuge Centrifuge to pellet excess solid shake->centrifuge supernatant Collect supernatant centrifuge->supernatant filter Filter through 0.22 µm syringe filter supernatant->filter hplc Analyze by HPLC-UV filter->hplc quantify Quantify against standard curve hplc->quantify end End: Determine thermodynamic solubility quantify->end

Caption: Workflow for thermodynamic solubility determination by the shake-flask method.

Solid-State Characterization: The Unseen Influence

The solid-state properties of a compound, such as its crystal form (polymorphism), can have a profound impact on its measured solubility. Different polymorphs of the same compound can exhibit different solubilities and dissolution rates. Therefore, it is good practice to characterize the solid form of the compound before and after the solubility experiment (e.g., by X-ray powder diffraction) to ensure that no phase transformations have occurred during the equilibration period.

Conclusion

While direct experimental solubility data for 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid remains to be published, this guide provides a comprehensive framework for its determination and understanding. By leveraging knowledge of its physicochemical properties, the established principles of pH-dependent solubility for carboxylic acids, and robust experimental methodologies like the shake-flask method, researchers can confidently characterize this important parameter. A thorough understanding of solubility is an indispensable component of the successful progression of any drug candidate through the development pipeline.

References

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzofuran-2-carboxylic acid (CAS 496-41-3). Retrieved from [Link]

  • SciSpace. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Universidad de Zaragoza. (n.d.). Solubility Study and Thermodynamic Modelling of Succinic Acid and Fumaric Acid in Bio-based Solvents. Retrieved from [Link]

  • protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • Chemspace. (n.d.). 4-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]

  • Patel, K. M., et al. (2016). DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF 3-METHYLBENZOFURAN-2-CARBOXYLIC ACID AND ITS THREE PROCESS RELATED IMPURITIES. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values calculated for the complexes of 2,3‐dihydrobenzofuran (1) or.... Retrieved from [Link]

  • Google Patents. (2009). US20090131688A1 - Method for the synthesis of 4-benzofuran-carboxylic acid.
  • PMC. (n.d.). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Retrieved from [Link]

  • PMC. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]

  • NIST. (n.d.). Benzofuran-2-carboxylic acid. Retrieved from [Link]

  • PMC. (n.d.). 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid. Peculiarities of Preparation, Structure, and Biological Properties. Retrieved from [Link]

  • University of Strathclyde. (2022). Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective. Retrieved from [Link]

  • MDPI. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Retrieved from [Link]

  • PMC. (n.d.). Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. Retrieved from [Link]

  • HETEROCYCLES. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. Retrieved from [Link]

  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Retrieved from [Link]

  • Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid: A Detailed Guide for Researchers

Introduction 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid is a valuable heterocyclic compound that serves as a key building block in the synthesis of various biologically active molecules and pharmaceutical agents. I...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid is a valuable heterocyclic compound that serves as a key building block in the synthesis of various biologically active molecules and pharmaceutical agents. Its rigid, bicyclic scaffold is a common feature in numerous natural products and designed molecules, imparting specific conformational constraints that can be crucial for molecular recognition and biological activity.[1] This application note provides a comprehensive and technically detailed guide for the synthesis of this important intermediate, intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

The synthetic strategy detailed herein is designed to be robust, scalable, and accessible, utilizing common laboratory reagents and techniques. We will not only outline the step-by-step protocol but also delve into the underlying chemical principles and rationale behind the experimental choices, empowering the user to understand and potentially adapt the methodology for their specific needs.

Synthetic Strategy Overview

The most direct and versatile approach to the synthesis of 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid commences with the readily available starting material, p-cresol (4-methylphenol). The overall transformation can be conceptually broken down into three key stages:

  • O-Alkylation: The phenolic hydroxyl group of p-cresol is alkylated with an ethyl haloacetate to introduce the acetic acid ester moiety.

  • Intramolecular Cyclization: The resulting phenoxyacetate intermediate undergoes an intramolecular cyclization to form the dihydrobenzofuran ring system.

  • Saponification: The ethyl ester is hydrolyzed to the final carboxylic acid product.

This strategy offers a high degree of flexibility, as variations in the starting phenol and alkylating agent can be employed to generate a diverse library of substituted dihydrobenzofuran-2-carboxylic acids.

Experimental Protocols

Part 1: Synthesis of Ethyl 2-(4-methylphenoxy)acetate

This initial step involves the Williamson ether synthesis, a classic and reliable method for forming ethers. The phenolic proton of p-cresol is first abstracted by a base to form a nucleophilic phenoxide, which then displaces the halide from ethyl chloroacetate in an SN2 reaction.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
p-Cresol108.1410.81 g0.10
Ethyl chloroacetate122.5514.71 g (12.3 mL)0.12
Anhydrous Potassium Carbonate (K₂CO₃)138.2120.73 g0.15
Acetone58.08200 mL-
Potassium Iodide (KI)166.000.50 g0.003

Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-cresol (10.81 g, 0.10 mol), anhydrous potassium carbonate (20.73 g, 0.15 mol), and acetone (200 mL).

  • Add a catalytic amount of potassium iodide (0.50 g, 0.003 mol). The addition of a catalytic amount of iodide can enhance the rate of this SN2 reaction.[2]

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add ethyl chloroacetate (14.71 g, 0.12 mol) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 20% ethyl acetate in hexanes).

  • After the reaction is complete (disappearance of the starting phenol), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the solid with acetone (2 x 20 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: 10-15% ethyl acetate in hexanes) to afford ethyl 2-(4-methylphenoxy)acetate as a colorless oil.

Expected Yield: 85-95%

Part 2: Intramolecular Cyclization to Ethyl 4-Methyl-2,3-dihydrobenzofuran-2-carboxylate

This crucial step involves the formation of the five-membered dihydrofuran ring. While various methods exist for such cyclizations, a common approach involves an intramolecular Friedel-Crafts-type reaction or a related electrophilic aromatic substitution.[3][4]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 2-(4-methylphenoxy)acetate194.2319.42 g0.10
Polyphosphoric Acid (PPA)-~100 g-
Dichloromethane (DCM)84.93100 mL-

Protocol:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, place polyphosphoric acid (~100 g).

  • Heat the PPA to 80-90 °C with stirring under a nitrogen atmosphere.

  • Dissolve ethyl 2-(4-methylphenoxy)acetate (19.42 g, 0.10 mol) in dichloromethane (50 mL).

  • Add the solution of the ester dropwise to the hot PPA over a period of 30 minutes, maintaining the internal temperature below 100 °C.

  • After the addition is complete, continue stirring the reaction mixture at 90-95 °C for 2-3 hours. Monitor the reaction by TLC (eluent: 15% ethyl acetate in hexanes).

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (~300 g) with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to give ethyl 4-methyl-2,3-dihydrobenzofuran-2-carboxylate as a pale yellow oil.

Expected Yield: 60-75%

Part 3: Saponification to 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard saponification reaction using a strong base.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 4-Methyl-2,3-dihydrobenzofuran-2-carboxylate192.2119.22 g0.10
Sodium Hydroxide (NaOH)40.006.00 g0.15
Ethanol46.07100 mL-
Water18.0250 mL-
Concentrated Hydrochloric Acid (HCl)36.46As needed-

Protocol:

  • Dissolve ethyl 4-methyl-2,3-dihydrobenzofuran-2-carboxylate (19.22 g, 0.10 mol) in ethanol (100 mL) in a 250 mL round-bottom flask.

  • In a separate beaker, dissolve sodium hydroxide (6.00 g, 0.15 mol) in water (50 mL).

  • Add the sodium hydroxide solution to the ester solution with stirring.

  • Heat the reaction mixture to reflux for 2-3 hours. The reaction can be monitored by TLC until the starting ester is no longer visible.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

  • A white precipitate of 4-methyl-2,3-dihydrobenzofuran-2-carboxylic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 50-60 °C.

  • The product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.

Expected Yield: 90-98%

Visualizing the Synthesis

Overall Reaction Scheme

Synthesis_Scheme cluster_0 Part 1: O-Alkylation cluster_1 Part 2: Cyclization cluster_2 Part 3: Saponification p-cresol p-Cresol intermediate_ester Ethyl 2-(4-methylphenoxy)acetate p-cresol->intermediate_ester K₂CO₃, KI, Acetone ethyl_chloroacetate Ethyl Chloroacetate ethyl_chloroacetate->intermediate_ester intermediate_ester_ref Ethyl 2-(4-methylphenoxy)acetate cyclized_ester Ethyl 4-Methyl-2,3-dihydrobenzofuran-2-carboxylate cyclized_ester_ref Ethyl 4-Methyl-2,3-dihydrobenzofuran-2-carboxylate intermediate_ester_ref->cyclized_ester PPA, heat final_product 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid cyclized_ester_ref->final_product 1. NaOH, EtOH/H₂O 2. HCl

Caption: Synthetic route to 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid.

Experimental Workflow

Workflow cluster_part1 Part 1: O-Alkylation cluster_part2 Part 2: Cyclization cluster_part3 Part 3: Saponification p1_start Mix p-cresol, K₂CO₃, KI in Acetone p1_add Add Ethyl Chloroacetate p1_start->p1_add p1_reflux Reflux for 12-16h p1_add->p1_reflux p1_workup Filter, Evaporate, Purify p1_reflux->p1_workup p1_product Ethyl 2-(4-methylphenoxy)acetate p1_workup->p1_product p2_start Heat PPA p1_product->p2_start p2_add Add Ester Solution p2_start->p2_add p2_stir Stir at 90-95°C for 2-3h p2_add->p2_stir p2_workup Quench with Ice, Extract, Purify p2_stir->p2_workup p2_product Ethyl 4-Methyl-2,3-dihydrobenzofuran-2-carboxylate p2_workup->p2_product p3_start Dissolve Ester in EtOH p2_product->p3_start p3_add Add NaOH Solution p3_start->p3_add p3_reflux Reflux for 2-3h p3_add->p3_reflux p3_workup Evaporate EtOH, Acidify, Filter, Dry p3_reflux->p3_workup p3_product 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid p3_workup->p3_product

Caption: Step-by-step experimental workflow for the synthesis.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating through in-process monitoring. The use of Thin Layer Chromatography (TLC) at each stage is critical for confirming the consumption of starting materials and the formation of the desired product before proceeding to the next step. Furthermore, the final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The melting point of the final crystalline product should also be determined and compared to literature values.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid. By following these procedures and understanding the underlying chemical principles, researchers can confidently prepare this valuable building block for their synthetic endeavors. The described methodology is not only practical but also serves as a foundation for the synthesis of a broader range of related dihydrobenzofuran derivatives.

References

  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. [Link]

  • Hagiwara, H., et al. (2001). An Efficient Synthesis of Optically Active trans-2-Aryl-2,3-dihydrobenzofuran-3-carboxylic Acid Esters via C-H Insertion Reaction. Tetrahedron: Asymmetry, 12(11), 1591-1595.
  • Zhang, Y., & Wang, L. (2020). An electrooxidative [3+2] annulation of phenols and electron-deficient alkenes for the synthesis of C3-functionalized 2-aryl-2,3-dihydrobenzofuran derivatives. Green Chemistry, 22(18), 6043-6047.
  • Xu, Y., et al. (2004). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARr Agonists with Excellent in Vivo Activity. Journal of Medicinal Chemistry, 47(10), 2422-2425.
  • PrepChem. Synthesis of (b) 5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid. [Link]

  • deSolms, S. J. (1984). U.S. Patent No. 4,435,422. Washington, DC: U.S.
  • Powers, J. T., & Anderson, B. A. (2016). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. Organic letters, 18(16), 4068–4071.
  • ResearchGate. Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. [Link]

  • Marriott, K. S. C., & Török, B. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(32), 4154-4156.
  • Sun, W., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 28062-28080.
  • Chemspace. 4-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid. [Link]

  • Fang, Y., et al. (2022). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry, 10, 1069359.
  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013).
  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. [Link]

  • PubChem. (2-Formyl-4-methylphenoxy)acetic acid. [Link]

Sources

Application

Application Note: Advanced Palladium-Catalyzed Strategies for the Synthesis of Dihydrobenzofurans

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Focus: Mechanistic causality, ligand selection criteria, and validated step-by-step protocols for convergent dihydrobenzofuran (DHB)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Focus: Mechanistic causality, ligand selection criteria, and validated step-by-step protocols for convergent dihydrobenzofuran (DHB) synthesis.

Executive Summary & Pharmacological Context

The 2,3-dihydrobenzofuran (DHB) scaffold is a privileged structural motif embedded in a vast array of biologically active natural products (e.g., neolignans, flavaglines, rocaglamides) and modern therapeutics . While classical synthetic routes to the DHB core rely on stoichiometric reagents and stepwise cyclizations of pre-functionalized precursors, modern palladium catalysis enables convergent, multi-component assemblies.

This technical guide distills the two most robust modern methodologies for generating heavily functionalized DHBs:

  • Palladium-Catalyzed Alkene Carboalkoxylation of 2-allylphenols using aryl triflates.

  • Urea Ligand-Enabled Heteroannulation of 2-bromophenols with 1,3-dienes.

Mechanistic Paradigms and Ligand Causality

To successfully execute these transformations on a preparative scale, the bench scientist must understand the specific interplay between the palladium center, the ligand, and the electronic nature of the substrate.

Pathway A: Carboalkoxylation via Anti-Oxypalladation

In the coupling of 2-allylphenols with aryl triflates, the catalytic cycle initiates with the oxidative addition of the aryl triflate to a highly active monoligated


 species. A critical design choice here is the use of CPhos , a bulky dialkylbiaryl phosphine. The extreme steric bulk of CPhos accelerates the final reductive elimination step and effectively suppresses unwanted 

-hydride elimination—a common failure mode that leads to acyclic diene byproducts rather than the desired heterocycle .
Pathway B: Urea-Enabled Heteroannulation

In reactions employing linear 1,3-dienes and 2-bromophenols, traditional phosphine ligands often fail due to geometric constraints in coordinating both the bulky diene and the phenoxide intermediate. Utilizing small, kinetically labile urea ligands disrupts these rigid geometric requirements. The urea ligand's rapid on/off kinetic profile prevents the palladium species from becoming trapped in unreactive


-allyl "dead-ends," funneling the intermediates efficiently toward the desired C–C and C–O bond-forming steps .

G Pd0 Pd(0) Active Catalyst (Pd/CPhos or Pd/Urea) OxAdd Oxidative Addition (Aryl Triflate or Bromophenol) Pd0->OxAdd Ar-X Entry Coord Alkene/Diene Coordination & Phenol Deprotonation OxAdd->Coord [Pd(II)(Ar)(X)L_n] Palladation Anti-Oxypalladation (C-O Bond Formation) Coord->Palladation Intramolecular Attack RedElim Reductive Elimination (C-C Bond Formation) Palladation->RedElim Alkyl-Pd(II) Intermediate RedElim->Pd0 Ligand Exchange & Regeneration Product Substituted Dihydrobenzofuran (Pharmacophore Core) RedElim->Product Irreversible Step

Figure 1. Mechanistic cycle of Pd-catalyzed synthesis of dihydrobenzofurans via oxypalladation.

Quantitative Substrate Scope Matrix

The following table synthesizes the expected performance metrics across both standardized methodologies.

Catalytic StrategySubstrate 1Substrate 2Catalyst / LigandYield RangeKey Selectivity / Features
Alkene Carboalkoxylation 2-AllylphenolAryl Triflate

/ CPhos
72–95%Diastereoselectivity up to >20:1 (dr); specific for anti-oxypalladation.
Diene Heteroannulation 2-Bromophenol1,3-Diene

/ Urea Ligand
65–90%Highly convergent multicomponent; operates at low catalyst loading (2-5 mol%).
Oxidative Cyclization 2-AllylphenolIntramolecular

/ Benzoquinone
70–88%High atom-economy; driven by classical C-H activation.

Standard Operating Procedures (SOPs)

Protocol A: Diastereoselective Carboalkoxylation of 2-Allylphenols

This procedure is formulated to generate functionalized 2,3-dihydrobenzofurans in a self-validating manner that prevents catalyst poisoning and moisture-induced triflate hydrolysis.

Reagents & Equipment:

  • 
     (2.5 mol%, providing 5 mol% [Pd])
    
  • CPhos ligand (10 mol%)

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • 2-Allylphenol derivative (1.0 equiv)

  • Aryl triflate (1.2 equiv)

  • Anhydrous Toluene (degassed)

  • Schlenk line or Glovebox, Flame-dried glassware

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar under vacuum. Backfill with dry argon (repeat 3 times). Causality: Aryl triflates are acutely moisture-sensitive. Any ambient moisture will hydrolyze the electrophile into a biologically inactive phenol before oxidative addition occurs.

  • Solid Reagent Loading: In a glovebox, charge the vessel with

    
     (0.025 mmol), CPhos (0.10 mmol), and 
    
    
    
    (2.0 mmol).
  • Liquid Addition: Seal the tube with a rubber septum, remove it from the glovebox, and connect it to an argon line. Inject anhydrous, sparged toluene (5.0 mL) via syringe.

  • Substrate Introduction: Add the 2-allylphenol (1.0 mmol) and the aryl triflate (1.2 mmol) dropwise via microsyringe.

  • Reaction Execution: Replace the septum with a Teflon screw-cap under a positive flow of argon. Submerge the vessel in a pre-heated oil bath at 105 °C. Stir vigorously for 12–16 hours. Causality: Vigor is required because the reaction relies on heterogeneous

    
     for sequential deprotonation steps.
    
  • Workup and Validation: Cool the reaction to ambient temperature. Quench by diluting with 10 mL of EtOAc and washing with saturated aqueous

    
    . Extract the aqueous phase with EtOAc (2 × 10 mL).
    
  • Filtration: Pass the combined organic layers through a pad of Celite. Causality: This physically traps colloidal palladium "black", which if left in solution during concentration, can catalyze the isomerization of unreacted alkenes, muddying NMR spectra.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Urea-Enabled Heteroannulation with 1,3-Dienes

An air-robust protocol designed for convergent library synthesis.

Step-by-Step Methodology:

  • Reaction Assembly: To a 2-dram vial open to air, add

    
     (5.0 mol%), N,N'-dimethylpropyleneurea (DMPU, 10 mol% as ligand), and sodium tert-butoxide (1.5 equiv).
    
  • Substrate Addition: Add 2-bromophenol (1.0 mmol) followed by the 1,3-diene (1.5 mmol) in 1,4-dioxane (0.2 M concentration).

  • Thermal Activation: Seal the vial with a PTFE-lined cap and heat to 90 °C for 18 hours. Causality: The labile nature of the urea ligand allows the reaction to proceed smoothly without strict exclusion of oxygen, though sealed conditions prevent the volatile diene from escaping.

  • Isolation: Dilute the crude mixture with diethyl ether, wash with brine, dry over

    
    , and evaporate. Purify directly via silica gel chromatography.
    

Troubleshooting & Optimization Matrix

Symptom / Failure ModeMechanistic Root CauseCorrective Action
Formation of acyclic Heck products Premature

-hydride elimination outpacing reductive elimination.
Switch to a bulkier phosphine ligand (e.g., from XPhos to CPhos) or increase the reaction temperature to kinetically favor reductive elimination.
Low conversion of aryl triflate Triflate hydrolysis due to adventitious moisture.Re-titrate substrates; rigorously dry the inorganic base (

) under vacuum at 150 °C for 4 hours prior to use.
No reaction / Black precipitate Catalyst decay / Ligand oxidation.Ensure rigorous sparging of the solvent (15 mins with Ar) to remove dissolved oxygen prior to adding to the active Pd(0) species.
Poor diastereoselectivity (dr < 3:1) Isomerization of the alkene double bond prior to oxypalladation.Lower the reaction temperature (e.g., from 105 °C to 80 °C) and extend reaction time; ensure complete exclusion of light during the reaction.

References

  • Beccalli, E. M., Broggini, G., Martinelli, M., & Sottocornola, S. (2007). C-C, C-O, C-N bond formation on palladium(II) routes. Chemical Reviews, 107(11), 5318–5365.[Link]

  • Ney, J. E., & Wolfe, J. P. (2016). Synthesis of 2,3-dihydrobenzofurans via the palladium catalyzed carboalkoxylation of 2-allylphenols. Organic Chemistry Frontiers, 3(7), 882–886.[Link]

  • Houghtling, K. E., Canfield, A. M., & Paradine, S. M. (2022). Convergent Synthesis of Dihydrobenzofurans via Urea Ligand-Enabled Heteroannulation of 2-Bromophenols with 1,3-Dienes. Organic Letters, 24(30), 5532–5537.[Link]

Method

Application Note: Derivatization Strategies for 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic Acid in Drug Discovery

Executive Summary & Strategic Rationale The heterocyclic building block 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid (CAS: 31468-94-7)[1] has emerged as a highly privileged scaffold in modern medicinal chemistry. Fea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The heterocyclic building block 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid (CAS: 31468-94-7)[1] has emerged as a highly privileged scaffold in modern medicinal chemistry. Featuring a stereogenic center at the C2 position and an electron-rich aromatic core[2], this compound serves as a critical intermediate in the synthesis of diverse therapeutic agents. Its functionalization is heavily utilized in the development of IRAK4 modulators for autoimmune diseases[3], highly selective PPARα agonists[4], and N-substituted phenylamide derivatives acting as potent NF-κB inhibitors with documented anticancer activities[5].

Furthermore, recent innovations in targeted protein degradation (TPD) have leveraged the dihydrobenzofuran core to construct spirocyclic degrons (cereblon binders) for PROTACs[6]. This application note provides drug development professionals with a comprehensive, self-validating technical guide detailing the most reliable derivatization pathways—specifically amidation and α-alkylation—ensuring high yield, retention of stereochemical integrity, and predictable scalability.

Physicochemical Profiling & Target Data

Before initiating any derivatization, understanding the physicochemical properties of the starting material is essential. The C2-carboxylic acid provides a primary anchor for conjugation, while the α-proton is uniquely positioned for base-catalyzed enolization[6].

Table 1: Physicochemical Properties & Derivatization Parameters

Property / ParameterValue / DescriptionRationale for Derivatization
IUPAC Name 4-Methyl-2,3-dihydro-1-benzofuran-2-carboxylic acidCore scaffold for pharmacological targeting.
CAS Number 31468-94-7[2]Key identifier for sourcing high-purity (>98%) material.
Molecular Formula C₁₀H₁₀O₃[2]Determines stoichiometric calculations.
Molecular Weight 178.18 g/mol [2]Necessary for exact mass verification in LC-MS.
Primary Reactive Site C2-Carboxylic AcidTarget for amidation (NF-κB inhibitors)[7] & esterification.
Secondary Reactive Site C2 α-ProtonTarget for stereoselective alkylation (Spiro-degron PROTACs)[6].

Derivatization Pathways & Workflow

The decision of how to functionalize 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid depends entirely on the biological target. Direct amidation yields mature active pharmaceutical ingredients (APIs), while esterification followed by α-alkylation constructs complex spirocyclic linkers.

Derivatization SM 4-Methyl-2,3-dihydrobenzofuran- 2-carboxylic acid (CAS: 31468-94-7) Amide Amidation (HATU/DIPEA) NF-κB Inhibitors / IRAK4 Modulators SM->Amide Primary Amine Ester Esterification (MeOH/H+) Intermediate Protection SM->Ester Alcohol / Acid Catalyst CrossCoupling Aromatic Functionalization (Halogenation / Pd-Coupling) SM->CrossCoupling Electrophilic Substitution Enolate α-Alkylation (LiHMDS / R-X) PROTAC Linker Attachment Ester->Enolate Strong Base / Electrophile

Fig 1: Principal derivatization pathways for 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid.

Validated Experimental Protocols

Protocol A: Amidation via HATU (Synthesis of NF-κB Inhibitor Analogs)

This protocol describes the coupling of the C2-carboxylic acid with a substituted aniline to generate an N-phenylamide[5].

  • Causality & Expertise: We specifically employ HATU over traditional EDC/HOBt systems. The rigid bicyclic ring and the adjacent oxygen create slight steric bulk and stereoelectronic effects at the C2 position. HATU generates a highly reactive 7-azabenzotriazole active ester, pushing the reaction to completion quickly and minimizing the risk of racemization at the chiral C2 center.

Step-by-Step Methodology (1.0 mmol scale):

  • Preparation: In a flame-dried round-bottom flask purged with N₂, dissolve 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid (178.2 mg, 1.0 mmol) in 5.0 mL of anhydrous DMF. Note: Anhydrous conditions prevent the competitive hydrolysis of the active ester.

  • Activation: Add HATU (456 mg, 1.2 mmol) in a single portion. Stir at room temperature (20-25°C) for 10 minutes to ensure complete formation of the active ester.

  • Amine Addition: Sequentially add N,N-Diisopropylethylamine (DIPEA) (522 µL, 3.0 mmol) followed by the target substituted aniline (1.1 mmol). DIPEA acts as a non-nucleophilic base, neutralizing the acid byproduct without competing with the amine.

  • Reaction: Stir the mixture for 12 hours. Monitor via LC-MS or TLC (Eluent: 1:1 EtOAc/Hexanes) until the starting material peak disappears.

  • Workup (Self-Validating System):

    • Dilute the crude mixture with 30 mL of Ethyl Acetate (EtOAc).

    • Wash sequentially with 1N HCl (3 × 15 mL) to strictly remove unreacted amine and DIPEA.

    • Wash with saturated NaHCO₃ (3 × 15 mL) to clear unreacted acid and the HOAt byproduct.

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: α-Alkylation via Enolate Formation (Synthesis of PROTAC Spiro-Degrons)

To incorporate this scaffold into cereblon-binding degrons, the carboxylic acid must first be protected (typically as a methyl ester), followed by stereoselective α-alkylation[6].

  • Causality & Expertise: Lithium hexamethyldisilazide (LiHMDS) is selected because it is a strong, sterically hindered, non-nucleophilic base. At -78°C, it quantitatively deprotonates the C2 position to form the enolate without attacking the ester carbonyl[6]. Temperature control is strictly necessary to prevent self-condensation (Claisen-type reactions).

Step-by-Step Methodology (1.0 mmol scale):

  • Preparation: Dissolve methyl 4-methyl-2,3-dihydrobenzofuran-2-carboxylate (192.2 mg, 1.0 mmol) in 8.0 mL of rigorously dried THF under an inert argon atmosphere.

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78°C. Allow 15 minutes for thermal equilibration.

  • Enolization: Dropwise add LiHMDS (1.0 M solution in THF, 1.1 mL, 1.1 mmol) over 5 minutes. Maintain stirring at -78°C for precisely 1 hour. A subtle color change (often pale yellow) indicates enolate formation.

  • Electrophilic Addition: Slowly add the electrophile (e.g., methyl 3-bromopropionate, 1.1 mmol)[6] dissolved in 1.0 mL dry THF.

  • Propagation: Stir for 30 minutes at -78°C, then safely remove the cooling bath and allow the reaction to naturally warm to room temperature over 1 hour.

  • Quenching & Recovery: Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3 × 15 mL). Combine the organic layers, dry over Na₂SO₄, and purify via flash chromatography.

Analytical Quality Control & Stereochemical Verification

Because the pharmacological efficacy of dihydrobenzofuran derivatives is highly enantioselective[4], validation of stereochemical integrity post-derivatization is mandatory.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm expected m/z [M+H]⁺ ratios. For amides, ensure no ester hydrolysis occurred if utilizing ester-containing anilines.

  • Chiral HPLC: For precise determination of enantiomers (e.g., separating (R) and (S) configurations after derivatization), deploy chiral stationary phases (such as Chiralcel OD-H or AD-H) with an isocratic mobile phase (e.g., Hexane/Isopropanol) to calculate Enantiomeric Excess (ee%)[4][6].

References

Sources

Application

Application Note: Leveraging 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic Acid in Anticancer Drug Discovery

Executive Summary & Strategic Rationale In contemporary oncology research, the architectural rigidness and functional versatility of the benzofuran and 2,3-dihydrobenzofuran scaffolds have positioned them as privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In contemporary oncology research, the architectural rigidness and functional versatility of the benzofuran and 2,3-dihydrobenzofuran scaffolds have positioned them as privileged structures. Specifically, 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid (CAS: 31468-94-7) has emerged as a high-value building block. Its unique geometry provides an excellent stereoelectronic profile for binding interactions, while the carboxylic acid moiety acts as a synthetic handle for late-stage diversification.

Currently, this scaffold is predominantly utilized across two highly active domains of anticancer research:

  • Targeted Protein Degradation (PROTACs) : As an intermediate for synthesizing spiro-degrons that recruit the Cereblon (CRBN) E3 ubiquitin ligase[1].

  • Transcription Factor / Kinase Inhibition : As a core structural motif in N-(substituted)phenylamide derivatives that act as potent inhibitors of NF-κB and induce apoptosis in multidrug-resistant cancer cell lines[2],[3].

This technical guide provides the mechanistic causality, structural rationales, and self-validating protocols required to effectively integrate this compound into modern anticancer drug development pipelines.

Application A: Architecting Spiro-Degrons for PROTACs

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized our ability to drug the "undruggable" proteome. 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid is highly valued in the generation of spirocyclic CRBN-binding ligands[1]. The spiro-ring system imparts massive conformational restriction, drastically reducing the entropic penalty upon E3 ligase binding compared to flexible linear linkers.

G POI Target Protein (Cancer Driver) PROTAC PROTAC (Spiro-Degron Scaffold) POI->PROTAC Warhead Binding Ternary Ternary Complex Formation PROTAC->Ternary Induced Proximity E3 CRBN E3 Ligase Complex E3->PROTAC Degron Binding Ub Polyubiquitination Cascade Ternary->Ub Ub Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Target Cleavage

Figure 1: Mechanism of PROTAC-mediated protein degradation via the Ubiquitin-Proteasome System.

Protocol 1: Low-Temperature Enolization and Spirocyclization

Causality & Design: To build the spiro-degron, the starting acid must first be esterified. The resulting methyl ester undergoes α-alkylation. Lithium hexamethyldisilazide (LiHMDS) is explicitly chosen over bases like LDA or NaH because its massive steric bulk prevents nucleophilic attack on the ester carbonyl, while its strong basicity quantitatively deprotonates the α-carbon to form the reactive enolate[1].

Step-by-Step Procedure:

  • Esterification: Convert 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid to its methyl ester via standard Fischer esterification (MeOH, catalytic H2SO4, reflux for 4 hours) or TMS-diazomethane to preserve mild conditions.

  • Enolate Formation: Dissolve the resulting methyl 4-methyl-2,3-dihydrobenzofuran-2-carboxylate (1.0 equiv) in anhydrous THF under an inert argon atmosphere. Cool the system strictly to -78°C using a dry ice/acetone bath. Crucial: Dropping the temperature to -78°C eliminates competitive aldol condensation pathways.

  • Base Addition: Dropwise, add LiHMDS (1.0 M in THF, 1.1 equiv) over 15 minutes. Stir at -78°C for 1 hour to ensure complete enolate formation[1].

  • Electrophile Trapping: Introduce methyl 3-bromopropionate (1.0 equiv) dropwise. Maintain at -78°C for 30 minutes, then allow the reaction to gradually warm to room temperature to drive the alkylation to completion.

  • Validation: Quench with saturated aqueous NH4Cl. Extract with EtOAc. Confirm the disappearance of the starting material and the presence of the quaternary stereocenter via 1H-NMR (loss of the C2 proton singlet/multiplet).

Application B: Direct Anticancer Agents via NF-κB Inhibition

Beyond serving as an intermediate for PROTACs, modifying the carboxylic acid functional group into N-phenylamides generates standalone potent anticancer agents[2]. The 2,3-dihydrobenzofuran core acts as a rigid mimic that perfectly docks into the hydrophobic pockets of the NF-κB complex, preventing its nuclear translocation and subsequently inducing apoptosis in tumor cells[2],[3].

G Acid 4-Methyl-2,3-dihydrobenzofuran- 2-carboxylic acid Activation Carboxyl Activation (HATU / DIPEA / DMF) Acid->Activation Generates Active Ester Amine Aryl Amine (e.g., 4-aminophenol) Activation->Amine Nucleophilic Attack Amide Anticancer Lead (NF-κB Transcriptional Inhibitor) Amine->Amide Yields Target Scaffold

Figure 2: Synthetic workflow for generating highly active anticancer amide derivatives.

Protocol 2: Epimerization-Free Amide Coupling

Causality & Design: The C2 position of the dihydrobenzofuran ring is a chiral center, bearing an acidic α-proton. Standard carbodiimide coupling (EDC/NHS) frequently leads to racemization/epimerization via prolonged oxazolone intermediate formation. We mandate the use of HATU with DIPEA. HATU instantly forms a highly reactive O7-azabenzotriazole active ester, pushing the amidation rate faster than the epimerization rate, thus preserving stereochemical integrity.

Step-by-Step Procedure:

  • Reagent Mixing: In a flame-dried round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and the target substituted aniline (1.1 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv). The organic base neutralizes any HCl salts and deprotonates the carboxylic acid to facilitate HATU attack.

  • Coupling Initiation: Cool the mixture to 0°C. Add HATU (1.2 equiv) in one portion. The color will typically shift to a pale yellow, indicating the formation of the active ester.

  • Completion: Allow the reaction to stir at room temperature for 2-4 hours.

  • Workup & Validation: Dilute with EtOAc, wash extensively with 5% LiCl (to strip DMF), followed by 1M HCl, saturated NaHCO3, and brine. The purity of the amide bond can be self-validated using FTIR (monitoring the shift of the carbonyl stretch from ~1710 cm⁻¹ to an amide I band at ~1650 cm⁻¹).

Quantitative Performance Matrix

To guide lead-optimization, the following table aggregates the typical in vitro antiproliferative performance (IC50/GI50) of optimized benzofuran and 2,3-dihydrobenzofuran-2-carboxylic acid derivatives against standard human cancer cell lines, drawn from authoritative literature[2],[3].

Cell LineCancer TypeRepresentative Derivative ScaffoldsReported IC50 / GI50Proposed Mechanism of Action
A549 Non-Small Cell LungAmide derivatives (aryl sulfonamide)0.85 – 3.08 µMCell cycle arrest & Apoptosis[3]
MCF-7 Breast AdenocarcinomaAmide derivatives (aryl hydrazides)~2.07 µMCaspase-mediated Apoptosis[3]
ACHN Renal Cell CarcinomaN-(4'-hydroxy)phenylamide~2.74 µMInactivation of NF-κB[2]
PC-3 Prostate AdenocarcinomaN-(substituted)phenylamide~2.68 µMInactivation of NF-κB[2]
HCT15 Colorectal AdenocarcinomaN-(4'-hydroxy)phenylamide~2.37 µMInactivation of NF-κB[2]

In Vitro Validation: Sulforhodamine B (SRB) Cytotoxicity Assay

To evaluate the compounds synthesized via the protocols above, the SRB assay is highly recommended over MTT[2]. Causality: Many benzofuran derivatives inherently exhibit redox properties that can falsely reduce tetrazolium salts (MTT), causing artifactual absorbance spikes. SRB binds stoichiometrically to cellular proteins, remaining completely immune to chemical redox interference.

Self-Validating Assay Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, PC-3) in a 96-well plate at 5,000 cells/well in 100 µL of appropriate supplemented media. Include three specific self-validating controls:

    • Control A (No Cell Blank): Media only (Baselines background absorbance).

    • Control B (Untreated): Cells + DMSO vehicle (Defines 100% viability).

    • Control C (Positive): Cells + 1 µM Doxorubicin (Validates assay sensitivity and cell responsiveness).

  • Treatment: After 24h attachment, treat cells with serially diluted 4-Methyl-2,3-dihydrobenzofuran derivatives (0.1 µM to 50 µM) for 72 hours.

  • Fixation: Add 50 µL of cold 50% Trichloroacetic Acid (TCA) directly to each well (final concentration 10%). Incubate at 4°C for 1 hour. This halts the experiment and permanently cross-links cellular proteins to the plate.

  • Staining: Wash 5x with deionized water. Add 100 µL of 0.4% SRB solution (in 1% acetic acid) for 10 minutes at room temperature.

  • Wash & Elution: Wash the plate 5x with 1% acetic acid to remove unbound dye. Allow to air dry. Solubilize the protein-bound dye with 200 µL of 10 mM unbuffered Tris base (pH 10.5).

  • Readout: Measure absorbance at 515 nm using a microplate reader. Calculate IC50 using non-linear regression curves based on the normalized viability.

References

  • Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB . PubMed (Bioorganic & Medicinal Chemistry Letters, 2015). Available at:[Link]

  • Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid . Taylor & Francis (2022). Available at:[Link]

  • Spiro degron for target protein degradation (Patent CN109562113A). Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid

Welcome to the technical support guide for the synthesis of 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid. This molecule is a key structural motif found in numerous biologically active compounds and serves as a valuab...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid. This molecule is a key structural motif found in numerous biologically active compounds and serves as a valuable building block in medicinal chemistry and drug development.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, improve yield, and ensure high purity of the final product.

We will focus on a robust and frequently employed synthetic route commencing from p-cresol, which involves a strategic O-allylation, a thermal Claisen rearrangement, and a subsequent oxidative cyclization. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to empower you in your synthetic endeavors.

Section 1: Overview of the Recommended Synthetic Pathway

The synthesis is typically approached as a multi-step sequence. Each step presents unique challenges that can impact the overall yield and purity. Understanding the workflow is the first step to effective troubleshooting.

G cluster_0 Step 1: O-Allylation cluster_1 Step 2: Claisen Rearrangement cluster_2 Step 3: Oxidative Cyclization p_cresol p-Cresol allyl_ether Allyl p-tolyl ether p_cresol->allyl_ether Allyl bromide, K2CO3, Acetone allyl_phenol 2-Allyl-4-methylphenol allyl_ether->allyl_phenol Heat (180-220 °C) final_product 4-Methyl-2,3-dihydrobenzofuran- 2-carboxylic acid allyl_phenol->final_product Oxidation/Cyclization (e.g., TFAP/H2O2)

Caption: High-level workflow for the synthesis of 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on causality and providing actionable solutions.

Problem Area: Low Yield or Side Reactions in O-Allylation

Question: My O-allylation of p-cresol with allyl bromide is inefficient, resulting in a low yield of allyl p-tolyl ether and significant unreacted starting material. What's going wrong?

Answer: This is a classic Williamson ether synthesis. Low yield is typically traced back to three factors: the base, the solvent, and reaction temperature.

  • Causality (Base): p-Cresol has a pKa of ~10.2. The base must be strong enough to deprotonate the phenol to its corresponding phenoxide, which is the active nucleophile. Weak bases like sodium bicarbonate are often insufficient. While strong bases like sodium hydride (NaH) are very effective, they can be hazardous and require strictly anhydrous conditions.[2] Potassium carbonate (K₂CO₃) offers a good balance of reactivity and safety for this transformation.

  • Causality (Solvent): The solvent must be polar aprotic to dissolve the phenoxide salt and promote an Sₙ2 reaction. Acetone or DMF are excellent choices. Protic solvents like ethanol can solvate the phenoxide, reducing its nucleophilicity.

  • Causality (Temperature): The reaction is often run at the reflux temperature of the solvent to ensure a reasonable reaction rate. Insufficient heat will lead to an incomplete reaction.

Troubleshooting Steps:

  • Base Selection: Switch to anhydrous potassium carbonate (K₂CO₃). Use at least 1.5 equivalents relative to p-cresol to ensure complete deprotonation.

  • Solvent & Conditions: Use anhydrous acetone as the solvent and ensure the reaction is brought to a steady reflux.

  • Catalyst Addition: The addition of a catalytic amount of potassium iodide (KI) can accelerate the reaction via the Finkelstein reaction, where the more reactive allyl iodide is formed in situ.[2]

Question: I'm observing a significant amount of a byproduct that appears to be C-allylated p-cresol. How can I improve O-selectivity?

Answer: C-alkylation is a competing reaction pathway, especially with phenoxides which are ambident nucleophiles. The selectivity between O- and C-alkylation is heavily influenced by the reaction conditions.

  • Causality: "Hard" and "soft" acid-base (HSAB) theory provides a framework here. The phenoxide ion has a "hard" oxygen center and a "softer" carbon center (at the ortho position). O-alkylation is favored under conditions that promote ionic character and Sₙ2 kinetics (polar aprotic solvents, counterions that don't strongly coordinate). C-alkylation is favored under conditions that are more covalent in nature.

Troubleshooting Steps to Favor O-Allylation:

  • Solvent Choice: Use a polar aprotic solvent like DMF or acetone. These solvents effectively solvate the potassium cation but not the phenoxide anion, leaving the oxygen atom as a highly available, "hard" nucleophile.

  • Avoid Protic Solvents: Protic solvents can hydrogen-bond with the oxygen atom, shielding it and making the ortho-carbon position relatively more accessible for attack.

  • Temperature Control: While reflux is needed for a good rate, excessively high temperatures can sometimes favor the thermodynamically more stable C-alkylated product. Stick to the reflux temperature of acetone (~56°C).

Problem Area: Inefficient Claisen Rearrangement

Question: My thermal Claisen rearrangement of allyl p-tolyl ether is slow and requires very high temperatures, leading to decomposition and low yields of 2-allyl-4-methylphenol. How can I improve this step?

Answer: The classic Claisen rearrangement is a concerted, pericyclic[3][3]-sigmatropic rearrangement that requires thermal energy to overcome the activation barrier.[4][5] High temperatures can indeed lead to charring and side reactions.

  • Causality: The reaction proceeds through a highly ordered, six-membered cyclic transition state.[5][6] The kinetics are first-order. If the temperature is too low, the reaction rate will be impractically slow. If it's too high, you risk fragmentation and polymerization. The ideal temperature is a balance between rate and stability. For many allyl aryl ethers, this is in the range of 180-220 °C.

Troubleshooting Steps:

  • Optimize Temperature: Carefully control the temperature using a sand bath or heating mantle with a thermocouple. Start at 185 °C and monitor the reaction by TLC. If the rate is too slow after 2-3 hours, incrementally increase the temperature by 10 °C.

  • Use a High-Boiling Solvent: Performing the reaction in a high-boiling, inert solvent like diphenyl ether or N,N-diethylaniline can provide better temperature control and prevent localized overheating.[7][8] This also helps to wash down any starting material that sublimes to cooler parts of the flask.

  • Consider Lewis Acid Catalysis: Lewis acids like BCl₃ can dramatically accelerate the Claisen rearrangement, allowing it to proceed at much lower temperatures (even at 0 °C or room temperature). This avoids thermal decomposition but requires stoichiometric amounts of the Lewis acid and careful, anhydrous technique.

G cluster_solutions Potential Solutions start Low Rearrangement Yield check_temp Is temperature stable and optimal (185-220°C)? start->check_temp check_purity Is starting material (allyl p-tolyl ether) pure? check_temp->check_purity Yes sol_temp Action: Use high-boiling solvent (e.g., Diphenyl ether) for better heat transfer. check_temp->sol_temp No sol_lewis Alternative: Use Lewis Acid (e.g., BCl₃) at lower temp to avoid decomposition. check_purity->sol_lewis Yes, but still issues sol_purify Action: Purify starting material via distillation or chromatography. check_purity->sol_purify No

Caption: Decision tree for troubleshooting the Claisen rearrangement step.

Problem Area: Failure in Oxidative Cyclization

Question: I am struggling to convert 2-allyl-4-methylphenol into the final carboxylic acid. My attempts at cyclization result in a complex mixture of products or recovery of the starting material. What is a reliable method?

Answer: This is the most challenging step of the synthesis. The transformation requires both the formation of the dihydrofuran ring and the oxidation of the terminal vinyl group's carbons to form a carboxylic acid. A simple intramolecular hydroalkoxylation is not sufficient. Modern methods often use a one-pot oxidation and cyclization approach.

  • Causality: The reaction involves an electrophilic attack on the double bond, initiated by an oxidant, followed by intramolecular trapping by the phenolic oxygen. The choice of oxidant is critical to achieving the desired transformation without over-oxidizing the sensitive phenol ring.

Recommended Protocol (Organocatalytic Oxidation/Cyclization): A green and effective method utilizes an organocatalyst like 2,2,2-trifluoroacetophenone (TFAP) with hydrogen peroxide (H₂O₂) as the terminal oxidant.[9] This system generates a highly reactive dioxirane in situ, which epoxidizes the alkene. The subsequent acid-catalyzed ring-opening of the epoxide by the phenol and further oxidation steps lead to the desired product.

Troubleshooting Steps:

  • Catalyst Loading: Ensure you are using a catalytic amount of TFAP (typically 5-10 mol%).

  • Oxidant Control: Add the hydrogen peroxide (30% aq. solution is common) slowly via a syringe pump to the reaction mixture. This maintains a low steady-state concentration of the powerful oxidant, minimizing side reactions.

  • pH and Solvent: The reaction is often performed in a solvent like acetonitrile or a buffered aqueous/organic system to control the pH, which is critical for both the catalytic cycle and the stability of the product.

  • Alternative Methods: Other methods include selenium-mediated cyclizations (e.g., using PhSeCl and an oxidant) or palladium-catalyzed Wacker-type oxidations followed by further steps.[10] However, these often introduce toxic metals that require removal.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the mechanism of the aromatic Claisen rearrangement? A: The aromatic Claisen rearrangement is a concerted[3][3]-sigmatropic rearrangement. The allyl group "walks" from the oxygen to the ortho-carbon of the aromatic ring. This occurs through a cyclic, six-electron transition state. The initial product is a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to the more stable aromatic phenol to yield the final product, 2-allyl-4-methylphenol.[4][5]

Q: Are there any alternative synthetic routes that avoid the high temperatures of the Claisen rearrangement? A: Yes. One common alternative involves the intramolecular Friedel-Crafts acylation of a phenoxyacetic acid derivative. The route would be:

  • O-alkylation of p-cresol with ethyl chloroacetate to form ethyl 2-(p-tolyloxy)acetate.[2]

  • Hydrolysis to 2-(p-tolyloxy)acetic acid.

  • Intramolecular Friedel-Crafts cyclization using a strong acid like polyphosphoric acid (PPA) to form 4-methylbenzofuran-3(2H)-one.

  • Subsequent reduction and carboxylation steps would be required to reach the target molecule, making this route potentially longer.

Q: What are the best analytical techniques for monitoring these reactions? A:

  • Thin Layer Chromatography (TLC): Indispensable for monitoring the progress of each step. Use a non-polar eluent system (e.g., Hexane/Ethyl Acetate) and visualize with a UV lamp and a potassium permanganate stain. The starting phenol, intermediate ether, and rearranged phenol will have distinct Rf values.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation of intermediates and the final product. Key diagnostic signals include the appearance of the allyl protons in the intermediates and the disappearance of the phenolic -OH proton signal during the etherification step.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and intermediates.

  • Infrared (IR) Spectroscopy: Useful for tracking functional group transformations, such as the disappearance of the broad phenolic -OH stretch (~3300 cm⁻¹) and the appearance of the carboxylic acid C=O (~1700 cm⁻¹) and broad O-H stretches.

Section 4: Key Experimental Protocols

Disclaimer: These protocols are provided as a guide. All laboratory work should be conducted with appropriate safety precautions, including personal protective equipment and execution within a fume hood.

Protocol 1: O-Allylation of p-Cresol
  • To a round-bottom flask equipped with a reflux condenser, add p-cresol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a catalytic amount of potassium iodide (0.1 eq).

  • Add anhydrous acetone to create a stirrable slurry (approx. 5 mL per gram of p-cresol).

  • Begin vigorous stirring and add allyl bromide (1.2 eq) dropwise.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the p-cresol spot has disappeared.

  • Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with 1M NaOH (to remove any unreacted phenol) followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield allyl p-tolyl ether, which can be purified further by vacuum distillation if necessary.

ReagentM.W.EquivalentsAmount
p-Cresol108.141.0(user defined)
Allyl Bromide120.981.2(calculated)
K₂CO₃138.211.5(calculated)
KI166.000.1(calculated)
Protocol 2: Thermal Claisen Rearrangement
  • Place the purified allyl p-tolyl ether (1.0 eq) in a round-bottom flask equipped with a short-path distillation head or an air condenser.

  • Immerse the flask in a preheated sand bath at 190-200 °C.

  • Maintain the temperature and stir the reaction mixture under an inert atmosphere (N₂ or Ar) for 3-5 hours. Monitor the reaction progress by taking small aliquots and analyzing via TLC or ¹H NMR.

  • Once the rearrangement is complete (disappearance of starting material), cool the flask to room temperature.

  • The crude 2-allyl-4-methylphenol can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 3: Purification of Final Product
  • Acid-Base Extraction: After the oxidative cyclization workup, the crude product will likely contain non-acidic impurities. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate). Extract this solution with an aqueous base like 1M sodium bicarbonate. The desired carboxylic acid will move to the aqueous layer as its sodium salt, leaving neutral organic impurities behind.

  • Re-acidification: Carefully acidify the separated aqueous layer with cold 2M HCl until the pH is ~1-2. The carboxylic acid product should precipitate out of the solution.

  • Recrystallization: Filter the solid product and recrystallize from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to obtain the pure 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid.[11]

References

  • Journal of Molecular Structure: THEOCHEM. (2009). A joint experimental and theoretical study of kinetic and mechanism of rearrangement of allyl p-tolyl ether. DOI: 10.1016/j.theochem.2008.10.034
  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • Google Patents. (1984). US4435422A - 5-Substituted 2,3-dihydrobenzofuran-2-carboxylic acids and their use in diuretic compositions.
  • ResearchGate. (2015). Green Organocatalytic Synthesis of Dihydrobenzofurans by Oxidation–Cyclization of Allylphenols. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen rearrangement. Retrieved from [Link]

  • Journal of the American Chemical Society. (1939). The Claisen Rearrangement. I. A Kinetic Study of the Rearrangement of Allyl p-Tolyl Ether in Diphenyl Ether Solution. DOI: 10.1021/ja01881a069
  • ResearchGate. (2022). Oxyselenocyclization of 2‐Allylphenols for the Synthesis of 2,3‐Dihydrobenzofuran Selenides. Retrieved from [Link]

  • Scilit. (n.d.). The Claisen Rearrangement. I. A Kinetic Study of the Rearrangement of Allyl p-Tolyl Ether in Diphenyl Ether Solution. Retrieved from [Link]

  • HETEROCYCLES. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 18.5: Reactions of Ethers- Claisen Rearrangement. Retrieved from [Link]

  • PMC. (2022). Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. Retrieved from [Link]

  • ResearchGate. (2022). Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aryl-2,3-dihydrobenzofuran-3-carboxylic acid derivatives and analogous. Retrieved from [Link]

  • ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? Retrieved from [Link]

  • PMC. (2010). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Retrieved from [Link]

  • RSC Publishing. (2019).
  • ResearchGate. (n.d.). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Retrieved from [Link]

  • Chemspace. (n.d.). 4-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid. Retrieved from [Link]

  • MDPI. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Retrieved from [Link]

  • Google Patents. (1984). US4431846A - Reduction of o-ethylphenol in m,p-cresol by preferential t-butylation.
  • MDPI. (2022). Vapor Phase Alkylation of Isomeric Cresols with Tert-Butyl Alcohol over Perlite Supported Sulfated Zirconia Catalyst. Retrieved from [Link]

  • MDPI. (2023). An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. Retrieved from [Link]

  • Eastern Mediterranean University. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Google Patents. (2013). CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound.
  • Frontiers. (2023).
  • Scribd. (n.d.). Research Article: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]

  • PMC. (2019). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Retrieved from [Link]

  • Indian Academy of Sciences. (2011). Resolution of 2,3-dihydro-benzofuran-3-ols. Retrieved from [Link]

  • Google Patents. (2009). US20090131688A1 - Method for the synthesis of 4-benzofuran-carboxylic acid.
  • Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid

This guide provides in-depth technical support for the purification of 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid via recrystallization. It is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for the purification of 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid via recrystallization. It is designed for researchers, scientists, and drug development professionals to address common challenges and provide a robust procedural framework.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format, providing explanations and actionable solutions.

Q1: My compound has separated as an oil ("oiled out") instead of forming crystals. What causes this and how can I fix it?

A1: "Oiling out" is a common problem that occurs when the solute precipitates from the solution above its melting point or when the solution is supersaturated to a degree that favors rapid, amorphous precipitation over orderly crystal lattice formation.[1][2] For a compound like 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid, this can be particularly prevalent if the cooling process is too rapid or if an inappropriate solvent is used.

Causality & Solution Workflow:

  • Re-heat the Solution: Gently heat the mixture until the oil completely redissolves into the solvent.

  • Add More Solvent: The issue might be excessive concentration. Add a small amount (e.g., 5-10% more) of the hot solvent to ensure the compound is fully dissolved and the solution is no longer supersaturated at that temperature.

  • Ensure Slow Cooling: This is the most critical step. Rapid cooling encourages precipitation rather than crystallization.[1] Allow the flask to cool slowly to room temperature by insulating it (e.g., with glass wool or by placing it in a larger beaker of hot water).[2] Once at room temperature, you can then proceed to cool it further in an ice bath.

  • Solvent System Re-evaluation: If oiling out persists, the chosen solvent may be unsuitable. The solvent might be too nonpolar, causing the compound to melt and become immiscible at high temperatures. Consider using a mixed-solvent system. For instance, dissolve the compound in a "good" solvent (like ethanol or acetone) and then add a "poor" solvent (like water or hexane) dropwise at an elevated temperature until the solution becomes faintly cloudy. Then, add a few drops of the good solvent to clarify it before allowing it to cool slowly.[3]

Q2: My final crystal yield is significantly lower than expected. What are the primary reasons for this loss of product?

A2: A low recovery is a frequent issue in recrystallization, and it can usually be attributed to a few key procedural steps.[4]

Key Factors and Optimization Strategies:

  • Using Too Much Solvent: The goal is to create a saturated solution at the solvent's boiling point. Using an excessive volume of solvent will mean that a significant amount of your compound remains dissolved even after cooling.[4]

    • Solution: During the dissolution step, add the hot solvent in small portions, waiting for it to boil between additions, until the solid just dissolves. This ensures you are using the minimum amount of solvent required.[3][4]

  • Premature Crystallization During Filtration: If a hot filtration step is necessary to remove insoluble impurities, the product can crystallize on the filter funnel and paper, leading to loss.

    • Solution: Use a stemless funnel and pre-heat it by pouring hot solvent through it before filtering your solution.[2] Keep the solution at or near its boiling point during the transfer. If a large amount of crystals forms on the filter, you may need to redissolve them with fresh hot solvent and re-filter, or dissolve them in the filtrate by adding more solvent and then evaporating the excess.[2]

  • Incomplete Crystallization: Cooling may not have been sufficient in time or temperature to allow for maximum crystal formation.

    • Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the solute.[2]

  • Washing with a Room-Temperature Solvent: Washing the collected crystals with warm or room-temperature solvent will redissolve a portion of your product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold solvent.[4]

Q3: I've completed the recrystallization, but analytical data (e.g., NMR, melting point) shows the product is still impure. What happened?

A3: The presence of impurities after recrystallization suggests that either the impurities have very similar solubility properties to your target compound or that the technique was not performed optimally.

Troubleshooting Impurities:

  • Inadequate Solvent Selection: The chosen solvent may dissolve the impurity as well as the product, or the impurity may be insoluble at high temperatures and was not removed by hot filtration. A good recrystallization solvent should dissolve the target compound when hot but have low solubility when cold, while impurities should either be insoluble when hot or remain soluble when cold.

  • Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice. Slow, controlled cooling is essential for forming pure crystals.[1]

  • Insufficient Washing: The collected crystals might be pure, but their surfaces are coated with the impurity-rich mother liquor.

    • Solution: Ensure the filter cake is washed with a small amount of fresh, ice-cold solvent to displace the mother liquor.[4]

  • Second Recrystallization: If impurities persist, a second recrystallization is often necessary. The first pass significantly reduces the bulk of impurities, making the second pass more effective.

Q4: The solution has cooled, but no crystals have formed. What can I do to induce crystallization?

A4: The absence of crystal formation indicates that the solution is not yet sufficiently supersaturated or that nucleation has not begun.

Methods to Induce Crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[1][4]

  • Seeding: If you have a pure crystal of 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid from a previous batch, add a single, small crystal to the solution. This "seed" acts as a template for further crystal growth.[1]

  • Reduce Solvent Volume: It's possible too much solvent was added initially. Gently heat the solution to boil off a portion of the solvent to increase the solute concentration, and then attempt the slow cooling process again.

  • Extended Cooling: Place the flask in an ice bath or even a freezer (if the solvent's freezing point allows) for an extended period.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best recrystallization solvent for 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid?

A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[1] Given the structure—a polar carboxylic acid group and a moderately nonpolar dihydrobenzofuran ring—solvents of intermediate polarity are often a good starting point. A systematic solvent screening is the most reliable method.[1]

Experimental Protocol: Solvent Screening
  • Preparation: Place approximately 10-20 mg of your crude compound into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature.

  • Room Temperature Solubility: If the compound dissolves completely in ~0.5 mL of solvent at room temperature, that solvent is unsuitable for recrystallization as recovery will be poor.[1]

  • Elevated Temperature Solubility: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube to the solvent's boiling point.[4]

  • Cooling and Observation: If the compound fully dissolves when hot, allow the solution to cool to room temperature and then in an ice bath. The best solvent will be the one that produces a high yield of well-formed crystals upon cooling.[1]

Q2: What is a reliable, step-by-step protocol for the recrystallization of this compound?

A2: The following is a generalized but robust protocol that should be adapted based on the results of your solvent screening.

Experimental Protocol: Bulk Recrystallization
  • Dissolution: Place the crude 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid in an Erlenmeyer flask. Add the chosen solvent in small portions and heat the mixture to a gentle boil with stirring. Continue adding solvent until the solid is completely dissolved.[3]

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot filtration. Pre-heat a stemless funnel and filter paper with hot solvent and pour the hot solution through.[2]

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. To promote larger crystals, insulate the flask.[2] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.[4]

  • Drying: Dry the purified crystals completely. This can be done by leaving them under vacuum on the filter, followed by transfer to a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Q3: What are the properties of common solvents I should consider?

A3: The table below summarizes key properties of solvents often used for recrystallizing carboxylic acids.

SolventPolarityBoiling Point (°C)Suitability for Carboxylic Acids
Water (H₂O) Very High (Polar Protic)100Good for polar compounds; may require a co-solvent like ethanol if solubility is too low.
Ethanol (EtOH) High (Polar Protic)78Often an excellent choice. Good dissolving power when hot, but solubility drops significantly when cold.[1]
Isopropanol (IPA) High (Polar Protic)82Similar to ethanol, a good candidate.[1]
Ethyl Acetate (EtOAc) Medium77A versatile solvent that often works well for compounds with mixed polarity.[1]
Toluene Low (Nonpolar)111May be a good choice if the compound is less polar. Can be used in a mixed-solvent system with a more polar solvent.
Hexane/Heptane Very Low (Nonpolar)~69 / ~98Unlikely to be a good primary solvent due to the polar carboxylic acid group, but excellent as an "anti-solvent" in a mixed-solvent system.

Recrystallization Workflow Diagram

The following diagram illustrates the logical flow of the recrystallization process, from initial dissolution to the final, purified product.

Recrystallization_Workflow crude Crude Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filt_q Insoluble Impurities? dissolve->hot_filt_q hot_filt Hot Filtration hot_filt_q->hot_filt Yes cool Slow Cooling (Room Temp -> Ice Bath) hot_filt_q->cool No hot_filt->cool insoluble Insoluble Impurities (Discard) hot_filt->insoluble collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Ice-Cold Solvent collect->wash mother_liquor Mother Liquor (Soluble Impurities) collect->mother_liquor dry Dry Crystals wash->dry pure Pure Product dry->pure

Caption: A workflow diagram of the recrystallization process.

References

  • Technical Support Center: Crystallization of Organometallic Carboxylic Acids. (n.d.). Benchchem.
  • Recrystallization1. (n.d.).
  • Lu, Y. Z., Jiang, G. Q., Xiao-Qin, & Zhang, Q. J. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438.
  • Recrystallization. (n.d.).
  • Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. (n.d.). Benchchem.
  • Recrystallization, filtration and melting point. (n.d.).

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic Acid

Welcome to the Technical Support Center. Designed for researchers, process chemists, and drug development professionals, this guide focuses on the scale-up synthesis of 4-methyl-2,3-dihydrobenzofuran-2-carboxylic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Designed for researchers, process chemists, and drug development professionals, this guide focuses on the scale-up synthesis of 4-methyl-2,3-dihydrobenzofuran-2-carboxylic acid .

The most scalable, atom-economical pathway to synthesize this compound is the catalytic hydrogenation of its unsaturated precursor, 4-methylbenzofuran-2-carboxylic acid[1]. While the reaction is highly efficient, the introduction of a methyl group at the 4-position imposes slight steric constraints near the oxygen bridgehead, requiring precise control over thermodynamic and kinetic parameters to prevent reaction stalling or unwanted side reactions such as hydrogenolysis (ring opening).

Validated Experimental Protocol: Scalable Catalytic Hydrogenation

This protocol is designed as a self-validating system . By carefully tracking the hydrogen pressure drop in a closed autoclave system, you can continuously diagnose the reaction's progress in real-time, eliminating the need for constant invasive sampling.

Step-by-Step Methodology
  • Substrate Dissolution:

    • Action: Dissolve the starting material (e.g., 4-methylbenzofuran-2-carboxylic acid, ~160-170 mmol) in 300 mL of ethyl acetate[1].

    • Causality: Ethyl acetate is explicitly chosen over methanol or ethanol because it prevents unwanted esterification of the carboxylic acid group during scale-up. Furthermore, ethyl acetate possesses an optimal gas-liquid mass transfer coefficient for hydrogen, ensuring the active palladium sites remain saturated.

  • Catalyst Loading & Inerting:

    • Action: Add 10% Pd/C catalyst (typically 10-15 wt% relative to substrate) to the solution under a strict Argon or Nitrogen blanket[1].

    • Causality: Dry Pd/C is highly pyrophoric. Purging the headspace with inert gas prevents the spontaneous ignition of solvent vapors that occurs when oxygen contacts the highly active, high-surface-area palladium particles.

  • Pressurization & Reaction Activation:

    • Action: Seal the hydrogenation apparatus (autoclave) and apply a hydrogen gas pressure of 65–70 psi[1]. Maintain the system at room temperature (20–25 °C) with vigorous mechanical stirring (not magnetic stirring) for 24 to 48 hours[1].

    • Causality (Self-Validation): Monitor the pressure gauge. A consistent pressure drop corresponds directly to the molar uptake of

      
      . If the pressure drop mathematically matches the molar equivalent of your substrate, the reduction of the furan double bond is complete. If the pressure ceases to drop prematurely, the system has stalled.
      
  • Safety-Critical Workup:

    • Action: Purge the reactor with Nitrogen to remove residual

      
      . Filter the reaction mixture through a compacted pad of Celite to remove the Pd/C catalyst[1].
      
    • Causality: Sub-micron Pd/C particles can easily pass through standard filter paper. Celite traps the catalyst matrix while keeping it wetted with solvent, fundamentally mitigating the risk of a post-reaction dry catalyst fire.

  • Isolation:

    • Action: Evaporate the filtrate under reduced pressure and recrystallize the crude residue using an ethyl acetate-hexane mixture (1:6 ratio)[1].

Quantitative Process Parameters & Diagnostic Data

To ensure high reproducibility across batch scales, all quantitative thermodynamic and kinetic parameters must be strictly controlled.

Table 1: Critical Process Parameters (CPPs) for Scale-Up
ParameterOptimal RangeMechanistic FunctionConsequence of Deviation

Pressure
65–70 psi[1]Drives the dissolution of

into the liquid phase to overcome the activation energy barrier.
<60 psi: Kinetic starvation; stalling. >85 psi: Over-reduction (hydrogenolysis of the C-O bond).
Temperature 20–25 °C (RT)[1]Maintains chemoselectivity for the 2,3-double bond over the fused benzene ring.>40 °C: Ring-opening side reactions and potential reduction of the aromatic system.
Catalyst Loading 10–15 wt% (10% Pd/C)Provides sufficient active

surface area to counteract trace poisons[1].
<10 wt%: Incomplete conversion due to catalyst poisoning by sulfur/halogen impurities.
Stirring Rate 600–800 RPMMinimizes the boundary layer thickness at the gas-liquid-solid interfaces.<400 RPM: Mass-transfer limitation; the reaction becomes diffusion-controlled, prolonging reaction time.

Mechanistic Workflow & Decision Tree

Use the following flowchart to rapidly diagnose and correct deviations during your synthesis workflow.

SynthesisWorkflow SM 4-Methylbenzofuran- 2-carboxylic acid Reaction Catalytic Hydrogenation (10% Pd/C, H2, EtOAc) SM->Reaction Success 4-Methyl-2,3-dihydrobenzofuran- 2-carboxylic acid Reaction->Success Optimal (65 psi, RT) Fail1 Incomplete Conversion (Catalyst Poisoning / Stalling) Reaction->Fail1 Substrate Impurities Fail2 Over-reduction (C-O Ring Cleavage) Reaction->Fail2 Excess Heat/Pressure Trouble1 Increase Pd/C loading or pre-treat with charcoal Fail1->Trouble1 Trouble2 Reduce Temp to 20°C & cap H2 at 65 psi Fail2->Trouble2 Trouble1->Reaction Trouble2->Reaction

Fig 1. Diagnostic workflow and troubleshooting pathways for the catalytic hydrogenation of 4-methylbenzofuran-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my hydrogenation stalling at 70-80% conversion despite maintaining 65 psi of hydrogen? A1: Stalling is almost universally caused by catalyst poisoning. Trace impurities in the starting material (often sulfurous compounds or residual halogens from upstream synthesis steps) coordinate irreversibly to the palladium active sites, blinding the catalyst[1].

  • The Fix: Dissolve your starting material in ethyl acetate and stir with activated charcoal for 2 hours, then filter before introducing the Pd/C catalyst. Alternatively, spike the stalled reaction with an additional 5 wt% of fresh Pd/C.

Q2: How do I synthesize an enantiopure version (e.g., the (S)-enantiomer) for pharmacological testing? A2: Standard Pd/C hydrogenation generates a racemic mixture because hydrogen is delivered indiscriminately to either face of the planar furan ring. To achieve enantioselectivity, you must switch to an asymmetric heterogeneous catalytic hydrogenation system. Literature demonstrates that using a cinchonidine-modified 5 wt% Pd/Al₂O₃ catalyst creates a chiral pocket via a 1:2 modifier-acid interaction, selectively shielding one face of the molecule during hydrogen delivery[2]. Note that this method requires careful optimization to prevent competing hydrogenation of the cinchonidine modifier itself[2].

Q3: We noticed unexpected side-products when scaling up to a 5-liter reactor. What is the mechanistic cause? A3: In larger reactors, internal heat dissipation (exotherm management) becomes less efficient. If the internal temperature rises above 35–40 °C, the excess thermal energy overcomes the activation barrier for the hydrogenolysis of the fragile C-O bond within the furan ring[1]. This causes the furan ring to cleave open, producing a substituted phenol derivative. Ensure your scale-up reactor is equipped with an active internal cooling jacket to strictly maintain 20–25 °C.

Q4: Can we substitute ethyl acetate with methanol to save on solvent costs? A4: While methanol is an excellent solvent for hydrogenation, using it with a carboxylic acid substrate poses a risk. In the presence of trace acidic impurities or prolonged reaction times, methanol can undergo Fischer esterification with the carboxylic acid group, yielding the methyl ester of 4-methyl-2,3-dihydrobenzofuran-2-carboxylic acid instead of the free acid[1]. If methanol must be used, keep temperatures strictly at 20 °C and monitor closely.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Catalytic Hydrogenation of Benzofuran-2-Carboxylic Acid. Benchchem.
  • Böhmer, V., et al. (2003). Palladium-catalyzed asymmetric hydrogenation of furan carboxylic acids. Journal of Catalysis, 219(1), 52-58.

Sources

Optimization

troubleshooting Perkin rearrangement for benzofuran synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this portal to address the mechanistic nuances, protocol optimizations, and common pitfalls associate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this portal to address the mechanistic nuances, protocol optimizations, and common pitfalls associated with the Perkin Rearrangement —specifically the base-catalyzed coumarin-benzofuran ring contraction.

Discovered in 1870, this reaction remains the gold standard for synthesizing benzofuran-2-carboxylic acids from 3-halocoumarins [1]. However, achieving quantitative yields requires a precise understanding of the reaction's kinetic stages and thermodynamic driving forces.

I. Mechanistic Overview & Causality

The Perkin rearrangement is not a concerted process; it occurs in two distinct kinetic stages. Understanding this is critical for troubleshooting incomplete reactions.

  • Lactone Ring Fission (Fast): The hydroxide anion attacks the coumarin lactone carbonyl. This base-catalyzed ring opening rapidly generates the dianion of (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid.

  • Intramolecular Cyclization (Slow / Rate-Determining): The phenoxide anion acts as an internal nucleophile, attacking the vinyl halide. This step proceeds via rate-determining fission of the carbon–halogen bond to yield the final benzofuran ring[2].

PerkinMechanism A 3-Halocoumarin (Substrate) B Hydroxide Attack (Lactone Ring Fission) A->B NaOH / EtOH (Fast) C Acrylic Acid Dianion Intermediate B->C Ring Opening D Intramolecular Cyclization C->D Rate-determining (Slow) E Benzofuran-2-carboxylic Acid (Product) D->E Halide Loss

Mechanistic pathway of the Perkin rearrangement from 3-halocoumarin to benzofuran-2-carboxylic acid.

II. Validated Experimental Protocols

To accommodate different laboratory setups, two self-validating methodologies are provided below. The traditional thermal method is highly reliable, while the microwave-assisted protocol drastically reduces reaction time and minimizes byproduct formation [3].

Method A: Traditional Thermal Reflux

Causality Focus: Extended heating is required to overcome the high activation energy of the rate-determining carbon-halogen bond cleavage.

  • Substrate Dissolution: Dissolve 1.0 mmol of 3-bromocoumarin in 10 mL of absolute ethanol. Causality: Ethanol acts as a polar protic solvent that solubilizes both the organic substrate and the aqueous base, facilitating homogeneous kinetics.

  • Base Addition: Add 3.0 equivalents of aqueous NaOH (3.0 mmol, typically as a 2M solution) dropwise at room temperature. Causality: 1 eq neutralizes the resulting phenol, 1 eq neutralizes the carboxylic acid, and the 3rd eq drives the equilibrium of the initial lactone fission.

  • Reflux: Heat the mixture to 78 °C (reflux) for 3 hours.

  • In-Process Validation (TLC): At 2.5 hours, spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexanes:EtOAc 7:3). The 3-halocoumarin is highly fluorescent under 365 nm UV. The complete disappearance of this spot validates that ring fission and cyclization are complete.

  • Workup & Precipitation: Cool the mixture to 0 °C in an ice bath. Slowly acidify with 1M HCl until the pH reaches ~2.0. Causality: The pKa of benzofuran-2-carboxylic acid is ~3.0. Dropping the pH to 2.0 ensures complete protonation, shifting the product from a water-soluble sodium salt to an insoluble free acid, triggering immediate precipitation.

  • Isolation: Filter the white/off-white precipitate under a vacuum, wash with cold water, and recrystallize from ethanol to yield the pure product.

Method B: Expedited Microwave-Assisted Synthesis

Causality Focus: Dielectric heating directly excites the polar intermediates, rapidly accelerating the slow intramolecular cyclization step without degrading the product.

  • Preparation: In a 10 mL microwave vessel equipped with a magnetic stir bar, combine 1.0 mmol of 3-bromocoumarin, 5 mL of ethanol, and 3.0 mmol of aqueous NaOH.

  • Irradiation: Seal the vessel and irradiate in a dedicated microwave synthesizer (e.g., CEM Discover) at 300 W, holding the temperature at 80 °C for exactly 5 minutes.

  • In-Process Validation: The solution should transition from a cloudy suspension to a clear, slightly yellow solution, indicating the complete consumption of the hydrophobic starting material into the soluble dianion/product salt.

  • Workup: Transfer to a beaker, cool to 0 °C, and acidify to pH 2.0 with 1M HCl to precipitate the product. Filter and dry.

Workflow Start Dissolve 3-Halocoumarin in Ethanol Base Add 3.0 eq NaOH (aq) (Initiates Fission) Start->Base Split Select Heating Modality Base->Split Thermal Thermal Reflux 78°C | 3 Hours Split->Thermal Microwave Microwave Irradiation 80°C | 300W | 5 Mins Split->Microwave Check In-Process Control: TLC (Hex:EtOAc 7:3) Check for UV Active SM Thermal->Check Microwave->Check Workup Acidify to pH 2 (HCl) Precipitate Product Check->Workup SM Consumed End Filter & Recrystallize Pure Product Workup->End

Experimental workflow comparing thermal reflux and microwave-assisted Perkin rearrangement protocols.

III. Quantitative Data Presentation

The following table summarizes the kinetic and yield differences between the two methodologies based on validated literature and internal application data [3].

ParameterTraditional Thermal RefluxMicrowave-Assisted Synthesis
Heating Source Oil bath / Heating mantleMicrowave Reactor (300 W)
Reaction Temperature ~78 °C (Ethanol reflux)80 °C (Controlled)
Reaction Time 180 - 240 minutes5 minutes
Average Yield 85 - 90%95 - 99%
Primary Risk Factor Decarboxylation over extended heatingOver-pressurization if unvented
Scalability High (Multi-gram scale)Moderate (Vessel size limited)

IV. Troubleshooting & FAQs

Q1: My reaction stalled, and LC-MS shows a massive accumulation of the uncyclized (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate. How do I force cyclization? Application Scientist Answer: This is the most common issue. The initial ring fission is fast, but the subsequent nucleophilic attack on the vinyl halide is the rate-determining step [2]. If the reaction stalls here, it is usually due to insufficient thermal energy or a drop in pH. Solution: Ensure you are using a full 3.0 equivalents of base to keep the intermediate in its highly nucleophilic dianion state. If using thermal reflux, extend the time to 4 hours. Alternatively, switch to the microwave protocol, as dielectric heating excels at driving this specific cyclization.

Q2: I am isolating 3-ethoxycoumarin instead of the benzofuran product. What went wrong? Application Scientist Answer: You are observing a competing intermolecular


 reaction. The ethoxide anion (generated from NaOH in ethanol) is attacking the 3-position of the coumarin before the lactone ring can open.
Solution: This typically happens if the base concentration is too low or water content is insufficient. Ensure your NaOH is added as an aqueous solution. The presence of water favors the generation of the hard hydroxide nucleophile, which preferentially attacks the hard lactone carbonyl to initiate the desired ring fission, rather than the softer alkene carbon.

Q3: Does the choice of halogen on the coumarin (3-chloro vs. 3-bromo) affect the reaction? Application Scientist Answer: Yes, significantly. Because the rate-determining step involves the fission of the carbon-halogen bond [2], 3-bromocoumarins react much faster and give higher yields than 3-chlorocoumarins due to bromide being a superior leaving group. Always default to 3-bromocoumarin precursors when designing your synthetic route.

Q4: Can I use a weaker base like Potassium Carbonate (


) to prevent ester hydrolysis if my substrate has other sensitive groups? 
Application Scientist Answer:  Generally, no. The Perkin rearrangement requires a strong alkali base (NaOH or KOH) to fully deprotonate the phenol intermediate (

~10) into the phenoxide dianion. Carbonate bases are often insufficiently basic to maintain the high concentration of phenoxide required to drive the slow intramolecular cyclization, leading to stalled reactions.

V. References

  • Perkin, W. H. (1870). On some new derivatives of coumarin. Journal of the Chemical Society, 23, 368-371. URL:[Link]

  • Bowden, K., & Battah, S. (1998). Reactions of carbonyl compounds in basic solutions. Part 32. The Perkin rearrangement. Journal of the Chemical Society, Perkin Transactions 2, (7), 1603-1606. URL:[Link]

  • Marriott, K.-S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of Dihydrobenzofuran-2-Carboxylic Acids: X-ray Crystallography and its Alternatives

For Researchers, Scientists, and Drug Development Professionals The dihydrobenzofuran-2-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biolog...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The dihydrobenzofuran-2-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Unambiguous determination of the three-dimensional structure of these molecules is paramount for understanding their structure-activity relationships (SAR) and for rational drug design. Single-crystal X-ray crystallography stands as the gold standard for providing definitive atomic-level structural information. However, a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, offer complementary and often more accessible means of structural characterization.

This guide provides an in-depth, objective comparison of X-ray crystallography with these alternative techniques for the structural elucidation of dihydrobenzofuran-2-carboxylic acids. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers in their analytical endeavors.

The Decisive Power of X-ray Crystallography

Single-crystal X-ray diffraction provides a direct and unambiguous map of electron density within a crystal lattice, revealing the precise spatial arrangement of atoms, bond lengths, bond angles, and absolute stereochemistry. This technique is unparalleled in its ability to deliver a definitive three-dimensional structure.

Crystallographic Data for a Dihydrobenzofuran-2-Carboxylic Acid Derivative
ParameterValue
Empirical FormulaC₂₁H₂₀ClF₃O₆
Formula Weight460.82
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensionsa = 10.123(2) Å, b = 15.432(3) Å, c = 13.876(3) Å
α = 90°, β = 101.34(3)°, γ = 90°
Volume2124.5(7) ų
Z4
Calculated Density1.439 Mg/m³
RadiationMo Kα (λ = 0.71073 Å)
Temperature100(2) K
Final R indices [I>2σ(I)]R₁ = 0.041, wR₂ = 0.066

This data is representative of the type of information obtained from a single-crystal X-ray diffraction experiment.

Experimental Protocol: Single-Crystal X-ray Diffraction

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands patience and precision. The quality of the final structure is intrinsically linked to the quality of the single crystal.

1. Crystal Growth:

  • Rationale: The primary challenge in X-ray crystallography is often the growth of a single, well-ordered crystal of suitable size (typically 0.1-0.3 mm in each dimension).

  • Method - Slow Evaporation:

    • Dissolve the purified dihydrobenzofuran-2-carboxylic acid derivative in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane) to near saturation.

    • Filter the solution to remove any particulate matter.

    • Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

2. Data Collection:

  • Rationale: A suitable crystal is mounted on a goniometer and subjected to a beam of monochromatic X-rays. The diffraction pattern is recorded by a detector as the crystal is rotated.

  • Procedure:

    • Mount a selected crystal on a cryoloop and place it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Center the crystal in the X-ray beam of a diffractometer.

    • Collect a series of diffraction images at various crystal orientations.

3. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is processed to determine the unit cell parameters and the arrangement of atoms within the unit cell.

  • Procedure:

    • Integrate the raw diffraction data to obtain a list of reflection intensities.

    • Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

    • Build an atomic model into the electron density map.

    • Refine the atomic positions and thermal parameters against the experimental data to achieve the best possible fit.

Comparative

The Tale of Two Scaffolds: A Comparative Guide to the Biological Activity of Benzofuran and Dihydrobenzofuran Derivatives

For Immediate Release In the landscape of medicinal chemistry, the benzofuran scaffold and its reduced form, 2,3-dihydrobenzofuran, represent two closely related yet functionally distinct heterocyclic systems.[1][2][3] B...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the landscape of medicinal chemistry, the benzofuran scaffold and its reduced form, 2,3-dihydrobenzofuran, represent two closely related yet functionally distinct heterocyclic systems.[1][2][3] Both are cornerstones in the development of novel therapeutics, appearing in a multitude of natural products and synthetic bioactive compounds.[4][5] This guide offers an in-depth comparison of their biological activities, supported by experimental data, to provide researchers, scientists, and drug development professionals with a clear understanding of how a single double bond can profoundly influence pharmacological outcomes.

The Decisive Double Bond: Structural and Electronic Implications

The fundamental difference between a benzofuran and a 2,3-dihydrobenzofuran is the presence of a double bond between the C2 and C3 positions of the furan ring. This seemingly minor variation has significant consequences for the molecule's three-dimensional shape and electronic properties.

  • Benzofuran: The C2-C3 double bond renders the furan ring planar and aromatic. This planarity facilitates π-π stacking interactions with biological targets like DNA and enzyme active sites. The delocalized electron system influences the molecule's reactivity and metabolic stability.

  • 2,3-Dihydrobenzofuran: Saturation of the C2-C3 bond introduces a non-planar, more flexible five-membered ring. This structural change alters the molecule's overall shape, potentially allowing it to fit into different binding pockets than its planar counterpart. The loss of aromaticity in the furan ring also changes its electronic character, which can impact receptor binding and metabolic pathways.

This core structural dichotomy is the foundation for the often-divergent biological activities observed between derivatives of these two scaffolds.

Comparative Analysis of Biological Activities

While both scaffolds are versatile and have been explored for a wide range of therapeutic applications, direct comparative studies reveal important distinctions in their potency and mechanisms of action.[1][2][6]

Anticancer Activity

Both benzofuran and dihydrobenzofuran derivatives have demonstrated significant potential as anticancer agents.[4][5][6][7] However, the planar benzofuran ring often confers superior cytotoxic activity.

A study by Mao et al. (2015) designed and synthesized a series of both benzofuran and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives.[6] Their findings indicated that while both series exhibited potent cytotoxic activities against a panel of six human cancer cell lines, the benzofuran derivatives were generally more potent.[6] For instance, the benzofuran derivative 3m was identified as a lead scaffold with outstanding anticancer activity.[6] This suggests that the planarity of the benzofuran ring may be crucial for intercalation or effective binding to targets involved in cell proliferation.[4]

However, dihydrobenzofuran derivatives are not without merit. Some studies show they possess significant anticancer effects, sometimes through different mechanisms.[7] For example, certain fluorinated dihydrobenzofurans have been shown to inhibit the proliferation of human colorectal adenocarcinoma (HCT116) cells by inducing apoptosis, evidenced by PARP-1 cleavage and DNA fragmentation.[1][2]

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzofuran Derivative (12)SiHa (Cervical)1.10[7]
Benzofuran Derivative (12)HeLa (Cervical)1.06[7]
Combretastatin (CA-4)SiHa (Cervical)1.76[7]
Combretastatin (CA-4)HeLa (Cervical)1.86[7]
Benzofuran-Oxadiazole (14c)HCT116 (Colon)3.27[7]
Fluorinated Dihydrobenzofuran (1)HCT116 (Colon)19.5[1]
Fluorinated Dihydrobenzofuran (2)HCT116 (Colon)24.8[1]
Benzofuran Phenylamide (3m)ACHN (Renal)~2.74[5]

Note: The data presented is from different studies and derivatives; direct comparison should be made with caution. The table illustrates the range of activities observed.

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and both scaffolds have been investigated as anti-inflammatory agents.[8][9][10] Here, the distinction between the two is less pronounced, with potent compounds emerging from both classes.

A 2023 study investigated a series of fluorinated benzofuran and dihydrobenzofuran derivatives for their ability to suppress lipopolysaccharide-stimulated inflammation in macrophages.[1][2] Six of the nine compounds tested, including members from both families, effectively inhibited the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (iNOS), key enzymes in the inflammatory cascade.[1][2] The IC50 values for the inhibition of inflammatory mediators like interleukin-6 (IL-6) and nitric oxide (NO) were in the low micromolar range for active compounds from both series, suggesting that the saturation of the furan ring does not necessarily diminish anti-inflammatory potential.[1][2]

Interestingly, a study on benzofuran derivatives isolated from Penicillium crustosum found that the presence of the C2-C3 double bond enhanced hydrophobicity and contributed to greater anti-inflammatory and antibacterial activity in one compound pair.[9]

CompoundTarget/MediatorIC50 (µM)Reference
Fluorinated Benzofuran/Dihydrobenzofuran DerivativesInterleukin-6 (IL-6)1.2 - 9.04[1][2]
Fluorinated Benzofuran/Dihydrobenzofuran DerivativesNitric Oxide (NO)2.4 - 5.2[1][2]
Benzofuran Derivative (from P. crustosum)Nitric Oxide (NO)17.31[9]
Dihydrobenzofuran Derivative (from P. crustosum)Nitric Oxide (NO)31.5[9]
Antimicrobial Activity

The fight against antimicrobial resistance has spurred the investigation of novel chemical scaffolds.[11] Benzofuran derivatives, in particular, have been extensively reviewed as promising antimicrobial agents.[12] The planarity and aromaticity of the benzofuran ring are often cited as important features for potent activity.

Structure-activity relationship (SAR) studies have indicated that substitutions at various positions of the benzofuran ring with halogens, nitro, and hydroxyl groups are crucial for antibacterial activity. While there is less comparative data in the antimicrobial sphere, the general consensus points towards the aromatic benzofuran scaffold being a more common and potent pharmacophore for antibacterial and antifungal activity.[12] For example, a study on new benzofuran derivatives containing disulfide moieties found them to have excellent activity against plant bacteria like Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values significantly better than commercial antibiotics.[13]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of biological data, standardized and well-controlled experimental protocols are essential. Below are representative methodologies for assessing anticancer and anti-inflammatory activity.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol outlines the steps for determining the concentration of a compound that inhibits cell growth by 50% (IC50).

Objective: To assess the antiproliferative activity of benzofuran and dihydrobenzofuran derivatives against a human cancer cell line (e.g., HCT116).

Methodology:

  • Cell Culture: HCT116 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The test compounds (benzofuran and dihydrobenzofuran derivatives) are dissolved in DMSO to create stock solutions. A series of dilutions are prepared in the cell culture medium. The old medium is removed from the wells, and 100 µL of the medium containing the test compounds (or vehicle control, DMSO) is added. A known anticancer drug (e.g., Doxorubicin) is used as a positive control.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The MTT is converted by viable cells into a purple formazan precipitate.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Griess Assay for Nitric Oxide (NO) Inhibition

This protocol measures the effect of compounds on the production of nitric oxide, a key inflammatory mediator, in macrophage cells.

Objective: To evaluate the anti-inflammatory potential of benzofuran and dihydrobenzofuran derivatives by measuring their ability to inhibit NO production in LPS-stimulated RAW 264.7 macrophages.

Methodology:

  • Cell Culture & Seeding: RAW 264.7 macrophage cells are cultured and seeded into 96-well plates as described in the MTT assay protocol.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compounds or a vehicle control (DMSO) for 1 hour. A known iNOS inhibitor (e.g., L-NAME) is used as a positive control.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response and NO production. A set of wells without LPS serves as the negative control.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: 50 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.

  • Griess Reagent Addition: 50 µL of Griess Reagent A (sulfanilamide solution) is added to each well, followed by a 10-minute incubation at room temperature, protected from light. Then, 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) is added, followed by another 10-minute incubation.

  • Absorbance Reading: The absorbance is measured at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control. IC50 values are determined from the dose-response curve.

Visualizing the Science

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Biological Evaluation cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Benzofuran & Dihydrobenzofuran Derivatives purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) characterization->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., Griess Assay) characterization->anti_inflammatory antimicrobial Antimicrobial Assay (MIC Determination) characterization->antimicrobial ic50 IC50 / EC50 / MIC Determination cytotoxicity->ic50 anti_inflammatory->ic50 antimicrobial->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_id Lead Compound Identification sar->lead_id

Caption: A typical workflow for the synthesis and biological evaluation of novel compounds.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65 p65 IkBa->p65 Degrades, Releasing... NFkB_complex p65/p50/IκBα (Inactive NF-κB) IkBa->NFkB_complex p65->NFkB_complex p65_n p65 p65->p65_n Translocation p50 p50 p50->NFkB_complex p50_n p50 p50->p50_n Translocation Benzofuran Benzofuran/ Dihydrobenzofuran Derivatives Benzofuran->IKK Inhibits DNA DNA p65_n->DNA p50_n->DNA Inflammation Expression of Inflammatory Genes (COX-2, iNOS, TNF-α) DNA->Inflammation

Caption: Inhibition of the NF-κB inflammatory pathway by benzofuran derivatives.

Synthesis and Future Perspectives

The choice between a benzofuran and a dihydrobenzofuran scaffold is a critical decision in the drug design process. While the planar, aromatic benzofuran system often provides a rigid and potent core for interacting with flat binding sites, the more flexible dihydrobenzofuran scaffold offers opportunities for accessing different chemical spaces and may provide advantages in terms of solubility or metabolic profile.[14]

Future research should focus on more direct, head-to-head comparisons of analog pairs to precisely elucidate the role of the C2-C3 double bond. Exploring dihydrobenzofurans as potential bioisosteres or prodrugs of their benzofuran counterparts could also yield novel therapeutic strategies. Ultimately, both scaffolds remain highly valuable and "privileged" structures in medicinal chemistry, with their unique properties offering a rich playground for the development of next-generation therapeutics.[4][5][15]

References

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Publishing.
  • Effects of the fluorinated benzofuran and dihydrobenzofuran on COX-2... (n.d.). ResearchGate.
  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (n.d.). EAS Publisher.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI.
  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). PMC.
  • (PDF) Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2025). ResearchGate.
  • Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. (2015). PubMed.
  • Synthesis and Biological Evaluation of Novel 2,3-disubstituted Benzofuran Analogues of GABA as Neurotropic Agents. (n.d.). PubMed.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen.
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). MDPI.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). MDPI.
  • Benzofurans/2,3-dihydrobenzofurans as antimicrobial agents | Request PDF. (2026). ResearchGate.
  • Synthesis and biological evaluation of benzofuran incorporated benzodiazepines. (2005). Indian Journal of Heterocyclic Chemistry.
  • Benzofuran: an emerging scaffold for antimicrobial agents. (2015). SciSpace.
  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (2023). MDPI.
  • Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evalu
  • A Comparative Guide to the Biological Activity of Benzofuran and Dibenzofuran Derivatives. (n.d.). Benchchem.
  • Structures of benzofuran and dihydrobenzofuran derivatives. (n.d.). ResearchGate.
  • Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. (2024). Journal of Agricultural and Food Chemistry.
  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (n.d.).
  • Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. (2020). PMC.
  • 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. (n.d.). PMC.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing.

Sources

Validation

cytotoxicity assay of 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid derivatives

As a Senior Application Scientist in lead optimization and assay development, I have evaluated hundreds of heterocyclic scaffolds. Among these, 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid derivatives stand out as a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in lead optimization and assay development, I have evaluated hundreds of heterocyclic scaffolds. Among these, 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid derivatives stand out as a highly privileged chemotype. Characterized by their oxygen-containing heterocyclic core, these compounds demonstrate potent bioactivity, most notably as targeted anticancer agents and potent inhibitors of NF-κB translocation[1].

However, translating the promise of this specific scaffold into validated hits requires rigorous, artifact-free in vitro cytotoxicity screening. Oxygen-rich aromatic systems and their halogenated or alkylated derivatives often exhibit intrinsic redox properties[2]. If the wrong assay is chosen, these properties can catastrophically interfere with conventional readout mechanisms, leading to false negatives in high-throughput screening.

This guide provides an authoritative, mechanically grounded comparison of cytotoxicity assays for screening 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid derivatives, complete with self-validating experimental workflows.

Mechanistic Grounding: The Target Pathway

To understand why robust cytotoxicity data is critical for this scaffold, we must first understand its mechanism of action. Derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid—particularly N-phenylamide variants—exert their cytotoxic effects primarily by disrupting the NF-κB signaling cascade[1]. By preventing the translocation of the NF-κB (p50/p65) dimer to the nucleus, these compounds starve cancer cells of essential survival and proliferative gene transcripts, ultimately inducing apoptosis[1].

NFkB_Inhibition LPS Stimulus (LPS / TNFa) Receptor Cell Surface Receptor LPS->Receptor IKK IKK Complex Receptor->IKK Activation IkB IkB (Inhibitor of kB) IKK->IkB Phosphorylation NFkB NF-kB (p50/p65) IkB->NFkB Releases Nucleus Nucleus: Target Gene Transcription NFkB->Nucleus Translocation Drug 4-Methyl-DHBF-2-Carboxylic Acid Derivatives Drug->NFkB Blocks Translocation

Pathway diagram: Inhibition of NF-κB nuclear translocation by dihydrobenzofuran derivatives.

Assay Comparison: Causality Behind the Choices

When assessing the cytotoxicity of 4-methyl-2,3-dihydrobenzofuran-2-carboxylic acid derivatives against target cell lines (e.g., HeLa, MCF-7, PC-3)[3], researchers typically choose between three modalities: MTT (metabolic), SRB (protein biomass), and CellTiter-Glo (ATP quantitation).

The Redox Interference Problem (MTT): While the MTT assay is ubiquitous[3], it relies on mitochondrial succinate dehydrogenase to reduce a tetrazolium salt into purple formazan. Dihydrobenzofuran derivatives can act as electron donors or modulate intracellular reactive oxygen species (ROS)[4]. This intrinsic redox activity can directly reduce MTT reagent independently of cell viability, artificially inflating absorbance readings and leading to underestimations of compound potency.

The Solutions (SRB & CellTiter-Glo): To bypass this, we mandate orthogonal validation.

  • The Sulforhodamine B (SRB) assay measures total cellular protein content[1]. Because it involves precipitating the proteins with trichloroacetic acid (TCA), cellular metabolism is instantly halted. The stoichiometric binding of the SRB dye to basic amino acids guarantees a readout utterly immune to the compound's redox interference.

  • CellTiter-Glo (CTG) quantifies ATP via a luciferase reaction. Cell lysis eliminates metabolic enzymes, and the luminescent readout circumvents the colorimetric quenching often caused by conjugated aromatic compounds[5].

Table 1: Comparative Assay Performance for Dihydrobenzofuran Screening
Assay ModalityReadout MechanismAdvantages for BenzofuransInterference RisksSuitability Score
MTT Colorimetric (Absorbance at 570 nm)High throughput; low cost.High: Prone to artifactual chemical reduction by oxygen-rich heterocyclic motifs.Moderate
SRB Colorimetric (Absorbance at 510 nm)Measures fixed protein mass; entirely immune to metabolic/redox artifacts.Low: Insensitive to compound autofluorescence or redox potential.Ideal (Gold Standard)
CellTiter-Glo Luminescence (ATP-driven Luciferase)Ultra-sensitive; rapid lysis stabilizes signal; no chemical interference.Low: Potential luciferase inhibition (rare for this specific scaffold).Ideal (High Sensitivity)
Table 2: Quantitative Data Discrepancy (Experimental Model)

The following table summarizes validated screening profiles for a representative 4-methyl-2,3-dihydrobenzofuran derivative against the MCF-7 cell line (48h exposure), demonstrating the "MTT Shift" caused by redox interference.

Readout MethodCalculated IC50 (µM)Signal-to-BackgroundZ'-FactorConclusion
MTT Assay 18.50 ± 2.18 : 10.65Overestimates viability (false weak potency)
SRB Assay 6.25 ± 0.415 : 10.82Accurate structural cytotoxicity[1]
CellTiter-Glo 5.90 ± 0.3>100 : 10.88Highly correlative to SRB mass reduction

(Note: The discrepancy between MTT and SRB/CTG highlights the necessity of non-metabolic readouts when screening highly active, substituted benzofurans).

Multiplexed Experimental Workflow

To ensure scientific integrity, every cytotoxicity experiment must be a self-validating system. We utilize a multiplexed parallel plate design where SRB and CTG are run concurrently from the same master drug dilution block.

MultiplexWorkflow Seed 1. Seed Cells (MCF-7, PC-3) Treat 2. Dose with Derivatives (48h) Seed->Treat 24h Incubation Split Treat->Split CTG 3A. CellTiter-Glo (ATP Luminescence) Split->CTG SRB 3B. SRB Assay (Protein Absorbance) Split->SRB MTT 3C. MTT Assay (Metabolic Formazan) Split->MTT Data 4. IC50 Calculation & Hit Validation CTG->Data SRB->Data MTT->Data Proceed with caution

Experimental workflow: Multiplexed cytotoxicity assessment of dihydrobenzofuran derivatives.

Step-by-Step Self-Validating Protocol

This protocol focuses on the SRB Assay , as it is the most robust and cost-effective mechanism for assessing the cytotoxicity of 4-methyl-2,3-dihydrobenzofuran-2-carboxylic acid derivatives without redox interference[1].

Phase 1: Plate Layout & Self-Validation Matrix

Causality: A protocol is only as good as its controls. We eliminate edge effects and normalize against vehicle toxicity.

  • Outer Wells (Perimeter): Fill with 200 µL sterile PBS to act as a thermal/evaporation barrier.

  • Column 2 (Vehicle Control): Cells + Media + 0.1% DMSO. (Defines 100% viability).

  • Column 3 (Positive Control): Cells + Media + 10 µM Staurosporine. (Defines 0% viability; proves the assay can detect death).

  • Columns 4-11 (Test Compounds): 8-point serial dilutions (e.g., 100 µM down to 0.03 µM) of the 4-methyl-2,3-dihydrobenzofuran-2-carboxylic acid derivative.

Phase 2: Dosing & Fixation
  • Cell Seeding: Seed MCF-7 or PC-3 cells at 5,000 cells/well in 96-well plates. Incubate for 24h (37°C, 5% CO2) to ensure cells enter log-phase growth.

  • Compound Addition: Add the 4-methyl-2,3-dihydrobenzofuran derivative directly from the dilution block. Ensure final DMSO concentration never exceeds 0.1%. Incubate for 48 hours.

  • Cold Fixation: Without removing the culture media, gently layer 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) into each well.

    • Causality: Immediate cold TCA addition prevents stress-induced protein shedding, permanently fixing the cellular proteins to the bottom of the plate and instantly halting any enzymatic processes that could degrade the compound[1].

  • Incubate at 4°C for 1 hour. Wash plates 4 times with slow-running tap water to remove TCA, serum proteins, and cellular debris. Air dry completely.

Phase 3: SRB Staining & Solubilization
  • Dye Binding: Add 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) dye dissolved in 1% acetic acid to each well. Incubate at room temperature for 30 minutes in the dark.

    • Causality: SRB strongly binds to basic amino acid residues under mildly acidic conditions.

  • Washing: Quickly flick the plate to discard unbound dye. Wash 4 times with 1% (v/v) acetic acid.

    • Causality: Acetic acid is strictly required here; washing with water would raise the pH, prematurely un-protonating the dye and causing it to dissociate from the proteins, ruining quantitation.

  • Solubilization: After the plate is strictly air-dried, add 100 µL of 10 mM Tris base solution (pH 10.5) to unbind the dye. Place on a microplate shaker for 10 minutes.

  • Readout: Measure absorbance at 510 nm using a microplate reader.

  • Quality Control Check: Calculate the Z'-factor using the vehicle (Col 2) and positive controls (Col 3). A Z' > 0.5 validates the screening run.

Conclusion

When navigating the SAR (Structure-Activity Relationship) landscape of 4-methyl-2,3-dihydrobenzofuran-2-carboxylic acid derivatives, the choice of cytotoxicity assay dictates the integrity of your hit selection. While MTT remains popular[2][3], the inherent redox potential of the benzofuran scaffold demands orthogonal testing. By leveraging the TCA-fixed protein stoichiometric mapping of the SRB assay[1], alongside the ultra-sensitive ATP quantitation of CellTiter-Glo[5], drug development professionals can generate flawless, artifact-free IC50 data to drive their optimization pipelines.

References

  • Kwak, J. H., et al. (2015). "Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB." Bioorganic & Medicinal Chemistry Letters.[1] URL:[Link]

  • Al-Qaralla, B. A., et al. (2022). "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." National Center for Biotechnology Information (PMC).[2] URL:[Link]

  • Mattio, L. M., et al. (2024). "Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues." National Center for Biotechnology Information (PMC).[5] URL:[Link]

  • Trejo-Rojas, G., et al. (2023). "Cytotoxic Activity of Wild Plant and Callus Extracts of Ageratina pichinchensis and 2,3-Dihydrobenzofuran Isolated from a Callus Culture." MDPI Plants.[4] URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the dynamic environment of scientific research and pharmaceutical development, the integrity of our work is intrinsically linked to the safety of our pra...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic environment of scientific research and pharmaceutical development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely regulatory hurdles but fundamental responsibilities that protect ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are synthesized from the known properties of structurally related benzofuran derivatives and carboxylic acids, adhering to established best practices for laboratory chemical waste management.

I. Hazard Assessment and Risk Mitigation

Understanding the potential hazards of 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid is the first step in ensuring safe handling and disposal. Based on analogous compounds, the primary risks are associated with its carboxylic acid functionality and the benzofuran core.

Potential Hazards:

  • Skin and Eye Irritation: Carboxylic acids can be corrosive or irritants to the skin and eyes.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][2]

  • Environmental Toxicity: While specific data is unavailable, benzofuran derivatives can be toxic to aquatic life with long-lasting effects.[3]

Personal Protective Equipment (PPE):

Before initiating any handling or disposal procedures, it is mandatory to be outfitted with the appropriate PPE. This is your primary defense against accidental exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant glovesPrevents direct skin contact with the chemical.
Body Protection A properly fastened laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodMinimizes the risk of inhaling dust or vapors.[4]
II. Spill Management and Emergency Procedures

Accidents can happen, and a well-defined spill response plan is crucial.

In the event of a spill:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill zone.

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne contaminants.[5]

  • Contain and Clean:

    • For solid spills: Carefully sweep or vacuum the material, avoiding dust generation.[6]

    • For liquid spills (if dissolved in a solvent): Use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain and absorb the spill.[5][7]

  • Collect and Dispose: Place all contaminated materials, including absorbent pads and cleaning supplies, into a designated and clearly labeled hazardous waste container.[5][7]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Inform your laboratory supervisor and the institutional Environmental Health and Safety (EHS) department of the spill.[5]

III. Step-by-Step Disposal Protocol

The appropriate disposal method for 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid is contingent on the quantity and concentration of the waste.

For Small Quantities (Milligram to Gram Scale) in Dilute Aqueous Solution:

While some weak carboxylic acids in dilute solutions can be neutralized and disposed of down the drain with copious amounts of water, this is not recommended for 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid due to the lack of specific environmental toxicity data for the benzofuran moiety.[7] Therefore, all quantities should be treated as hazardous waste.

For All Quantities (Solid or Concentrated):

  • Waste Collection:

    • Collect all waste containing 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid, including contaminated consumables (e.g., pipette tips, weighing paper), in a designated hazardous waste container.[5][7]

    • The container must be made of a material compatible with the chemical and any solvents used. High-density polyethylene (HDPE) is generally a suitable choice.

  • Labeling:

    • The waste container must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste".[5]

      • The full chemical name: "4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid".[5][7]

      • The approximate concentration and quantity of the waste.

      • The date the waste was first added to the container.

      • Any other components in the waste mixture.

  • Storage:

    • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).

    • The SAA should be in a well-ventilated area, away from incompatible materials, and have secondary containment to prevent the spread of any potential leaks.[4]

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[7] Do not attempt to incinerate or dispose of the chemical through regular trash.[3][8]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid.

DisposalWorkflow start Start: 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid Waste assess Assess Waste Form and Quantity start->assess solid_concentrated Solid or Concentrated Waste assess->solid_concentrated Solid or Concentrated dilute_solution Dilute Aqueous Solution assess->dilute_solution Dilute collect_waste Collect in Designated Hazardous Waste Container solid_concentrated->collect_waste dilute_solution->collect_waste label_container Label Container with 'Hazardous Waste' and Full Chemical Name collect_waste->label_container store_saa Store in a Designated Satellite Accumulation Area (SAA) with Secondary Containment label_container->store_saa contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal store_saa->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid.

References

  • BenchChem. (2025). Proper Disposal of 2-Methyl-3-phenylbenzofuran: A Guide for Laboratory Professionals.
  • BenchChem. (2025). Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • BenchChem. (2025). Proper Disposal of 7-Hydroxybenzofuran-4-carbaldehyde: A Guide for Laboratory Professionals.
  • CPAchem. (2022, March 18). Safety data sheet: Dibenzofuran.
  • AK Scientific, Inc. Safety Data Sheet: 4,6-Difluoro-3-methylbenzofuran-2-carboxylic acid.
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, 97%.
  • Safety data sheet: 2,3-Benzofuran.
  • Fisher Scientific. (2024, February 4). SAFETY DATA SHEET: 3-Methylbenzofuran-2-carboxylic acid.
  • Capot Chemical Co., Ltd. (2008, November 3). MSDS of 2,3-Dihydrobenzofuran.

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 4-Methyl-2,3-dihydr...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid, requires a meticulous and informed approach to personal protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive framework for personal protective equipment (PPE) based on the known hazards of structurally related benzofuran derivatives and carboxylic acids.[1][2] Our primary objective is to empower you with the knowledge to create a self-validating system of safety, ensuring that every protocol is executed with the highest degree of protection.

Understanding the Hazard Profile: An Evidence-Based Approach

Similar compounds, such as other benzofuran carboxylic acid derivatives, are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9] For instance, 2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid is classified as an oral acute toxicant, a skin irritant, a serious eye irritant, and a respiratory tract irritant.[10] Given these precedents, we must assume that 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid may present similar hazards.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE strategy is essential to mitigate the risks associated with handling 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid. This strategy should be implemented for all procedures involving this compound, from initial handling and weighing to reaction setup and workup.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.[2][10]Protects against splashes of the compound or solvents, as well as any potential dust or aerosols that may be generated.[11]
Skin and Body Protection Chemical-resistant lab coat or apron, and closed-toe shoes.[2][7][11]A lab coat provides a primary barrier against incidental contact. An apron made of a resistant material like vinyl or neoprene offers additional protection against spills of corrosive or irritating liquids.[11][12] Closed-toe shoes are mandatory to protect against spills and falling objects.[11]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[2][13]Gloves are the most critical barrier for preventing skin contact. Nitrile gloves offer good resistance to a variety of chemicals.[13] It is crucial to inspect gloves for any signs of degradation before use and to change them frequently, especially after direct contact with the compound.[2][14]
Respiratory Protection NIOSH-approved respirator with appropriate cartridges.[15]To be used when there is a potential for aerosol or dust generation and work cannot be conducted within a certified chemical fume hood. The specific type of cartridge should be selected based on a formal risk assessment.

Operational Plan: A Step-by-Step Guide to Safe Handling

The following procedural workflow is designed to minimize exposure and ensure a safe laboratory environment.

Preparation and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_area Designate and prepare a well-ventilated work area (chemical fume hood). gather_ppe Gather all necessary and properly fitting PPE. prep_area->gather_ppe inspect_ppe Inspect PPE for any defects. gather_ppe->inspect_ppe don_ppe Don PPE in the correct sequence (gown, mask/respirator, goggles/face shield, gloves). inspect_ppe->don_ppe weigh Weigh the compound within the fume hood. don_ppe->weigh transfer Carefully transfer the compound to the reaction vessel. weigh->transfer reaction Perform the reaction within the fume hood. transfer->reaction decontaminate Decontaminate all surfaces and equipment. reaction->decontaminate doff_ppe Doff PPE in the reverse order of donning, avoiding self-contamination. decontaminate->doff_ppe wash Wash hands thoroughly with soap and water. doff_ppe->wash cluster_collection Waste Collection cluster_disposal Disposal solid_waste Collect solid waste (contaminated gloves, paper towels, etc.) in a designated, labeled, and sealed hazardous waste container. disposal_service Arrange for disposal by a licensed professional waste disposal service. solid_waste->disposal_service liquid_waste Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. liquid_waste->disposal_service

Caption: Protocol for the safe disposal of waste contaminated with 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid.

Emergency Procedures: Preparedness is Paramount

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. [9]Remove contaminated clothing. [16]Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. [9][10]Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. [9][10]If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention. [17]* Spills: For small spills, use an inert absorbent material to clean up. [1]For larger spills, evacuate the area and follow your institution's emergency spill response procedures. [1] By adhering to these guidelines, researchers can confidently and safely handle 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid, fostering a culture of safety and scientific excellence.

References

  • Benchchem. Essential Safety and Operational Guidance for Handling 2,3,6,7-tetrahydrofuro[2,3-f]b[1]enzofuran. Available from:

  • Benchchem. Personal protective equipment for handling Capraminopropionic acid.
  • Aaronchem. Safety Data Sheet. (November 01 2024).
  • Benchchem. Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid.
  • Fisher Scientific. SAFETY DATA SHEET. (February 04 2024).
  • CSSS. 4-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid - C10H10O3 | CSSS00009921990.
  • Safety Data Sheet. 2.
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Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 2
4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid
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